molecular formula C22H30N6O4S B15575519 Sildenafil-d5

Sildenafil-d5

カタログ番号: B15575519
分子量: 479.6 g/mol
InChIキー: BNRNXUUZRGQAQC-QKLSXCJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sildenafil-d5 is a useful research compound. Its molecular formula is C22H30N6O4S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H30N6O4S

分子量

479.6 g/mol

IUPAC名

1-methyl-5-[5-(4-methylpiperazin-1-yl)sulfonyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i2D3,6D2

InChIキー

BNRNXUUZRGQAQC-QKLSXCJMSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sildenafil-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sildenafil-d5, an isotopically labeled variant of Sildenafil (B151). This document details the synthetic pathway, experimental protocols, and analytical characterization, including spectroscopic and chromatographic data. The information presented is intended to support research and development activities involving Sildenafil and its metabolites.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][3] Isotropically labeled compounds, such as this compound, are crucial tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. This guide focuses on a plausible synthetic route and characterization of this compound, where the five deuterium (B1214612) atoms are incorporated into the ethyl group of the 2-ethoxyphenyl moiety.

Chemical Structure of this compound:

  • Chemical Name: 5-[2-(ethoxy-d5)-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Molecular Formula: C₂₂H₂₅D₅N₆O₄S

  • Monoisotopic Mass: 479.23 g/mol

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for Sildenafil, with the key modification being the introduction of a deuterated ethoxy group early in the synthesis.[1][4][5] The commercial synthesis of sildenafil has been optimized for efficiency and green chemistry principles.[1][4]

Synthetic Pathway

The proposed synthetic pathway for this compound involves the initial preparation of 2-(ethoxy-d5)benzoic acid, which is then carried through a series of reactions to yield the final product.

Sildenafil_d5_Synthesis A 2-Hydroxybenzoic acid C 2-(Ethoxy-d5)benzoic acid A->C Williamson Ether Synthesis B Ethyl-d5 iodide B->C E 2-(Ethoxy-d5)-5-(chlorosulfonyl)benzoic acid C->E Chlorosulfonation D Chlorosulfonic acid / Thionyl chloride D->E G 2-(Ethoxy-d5)-5-(4-methylpiperazine-1-sulfonyl)benzoic acid E->G Sulfonamide Formation F 1-Methylpiperazine (B117243) F->G I This compound G->I Amide Coupling & Cyclization H 1-Methyl-3-propyl-1H-pyrazole-4-carboxamide H->I

Caption: Proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-(Ethoxy-d5)benzoic acid

  • To a solution of 2-hydroxybenzoic acid in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl-d5 iodide dropwise to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-(ethoxy-d5)benzoic acid.

Step 2: Chlorosulfonation

  • Cool a mixture of chlorosulfonic acid and thionyl chloride to 0-10 °C.

  • Slowly add 2-(ethoxy-d5)benzoic acid to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer containing 2-(ethoxy-d5)-5-(chlorosulfonyl)benzoic acid is used directly in the next step.

Step 3: Sulfonamide Formation

  • To the organic solution from the previous step, add 1-methylpiperazine at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Wash the organic layer with an aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield 2-(ethoxy-d5)-5-(4-methylpiperazine-1-sulfonyl)benzoic acid.

Step 4: Amide Coupling and Cyclization

  • Activate the carboxylic acid of the product from Step 3 using a coupling agent such as N,N'-carbonyldiimidazole in an appropriate solvent.

  • Add 1-methyl-3-propyl-1H-pyrazole-4-carboxamide to the reaction mixture.

  • Heat the mixture to facilitate the coupling reaction.

  • Induce cyclization by adding a base, such as potassium tert-butoxide, and heating.[6]

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) to yield high-purity this compound.[2][7]

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. Standard analytical techniques are employed for this purpose.

Analytical Workflow

Analytical_Workflow Start This compound Sample HPLC HPLC Analysis (Purity & Quantification) Start->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) (Structural Confirmation & D-incorporation) Start->NMR Data Data Analysis & Interpretation HPLC->Data MS->Data NMR->Data Report Final Characterization Report Data->Report

Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A typical reverse-phase HPLC method can be employed.[8][9]

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1 M Sodium Acetate Buffer (pH 7.0) (70:30 v/v)[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 292 nm[8]
Expected Purity >98%
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and determines the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurement.[2][10]

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]⁺ (Sildenafil) m/z 475.2
[M+H]⁺ (this compound) m/z 480.2
Isotopic Enrichment >98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.[11][12]

¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to unlabeled Sildenafil will be the absence of the quartet corresponding to the -OCH₂- protons and the triplet for the -CH₃ protons of the ethoxy group.[13]

¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated carbons (-OCD₂- and -CD₃) will be observed as multiplets with significantly lower intensity due to C-D coupling and the absence of the nuclear Overhauser effect from attached protons.

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

Sildenafil ¹H NMR Data (Typical Shifts in DMSO-d6)[11][13]This compound Expected ¹H NMR Changes
~4.18 ppm (q, 2H, -OCH₂CH₃)Signal absent or significantly reduced
~1.32 ppm (t, 3H, -OCH₂CH₃)Signal absent or significantly reduced
Other characteristic Sildenafil signals remainUnchanged

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis and rigorous characterization of this isotopically labeled standard are paramount for its application in quantitative bioanalytical assays, which are critical in drug development and clinical studies. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Isotopic Purity Analysis of Sildenafil-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the isotopic purity analysis of Sildenafil-d5. This compound, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor Sildenafil, is crucial as an internal standard in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research utilizing mass spectrometry. Accurate determination of its isotopic purity is paramount to ensure the precision and reliability of such studies.

Introduction to Sildenafil and the Role of Deuteration

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, leading to increased levels of cGMP, which results in smooth muscle relaxation and increased blood flow.[1][2] Sildenafil enhances this effect by inhibiting the degradation of cGMP by PDE5.[1][2]

In drug development and clinical analysis, stable isotope-labeled compounds like this compound serve as ideal internal standards for mass spectrometry-based quantification.[1] The five deuterium (B1214612) atoms on the ethoxy group give it a mass shift that is easily distinguishable from the unlabeled analyte, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter. It is defined as the percentage of the deuterated molecule that has the intended number of deuterium atoms. Isotopic distribution refers to the percentage of molecules with fewer than the intended number of deuterium atoms (e.g., d4, d3, etc.) and the percentage of the unlabeled analog (d0).

While specific batch-to-batch data can only be found on a manufacturer's Certificate of Analysis (CoA), the following table presents representative data for a typical batch of this compound, illustrating the expected isotopic distribution.

Disclaimer: The following data is illustrative and representative of typical isotopic purity for a high-quality this compound standard. Actual values are lot-specific and must be obtained from the supplier's Certificate of Analysis.

ParameterValueDescription
Chemical Purity (by HPLC) >99.5%The percentage of Sildenafil (all isotopic forms) relative to other chemical entities.
Isotopic Purity (d5) ≥98%The percentage of molecules containing exactly five deuterium atoms.
Isotopic Enrichment 99 atom % DThe percentage of deuterium atoms at the labeled positions.
Unlabeled Sildenafil (d0) <0.5%The percentage of the non-deuterated Sildenafil present as an impurity.
Isotopic Distribution A breakdown of the relative abundance of different isotopic species.
d5>98.0%Relative abundance of Sildenafil with 5 deuterium atoms.
d4<1.5%Relative abundance of Sildenafil with 4 deuterium atoms.
d3<0.5%Relative abundance of Sildenafil with 3 deuterium atoms.
d2<0.1%Relative abundance of Sildenafil with 2 deuterium atoms.
d1<0.1%Relative abundance of Sildenafil with 1 deuterium atom.
d0<0.5%Relative abundance of unlabeled Sildenafil.

Signaling Pathway: Sildenafil Mechanism of Action

Sildenafil exerts its therapeutic effect by intervening in the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway. The following diagram illustrates this mechanism.

Sildenafil_Mechanism_of_Action cluster_0 Presynaptic Nerve Terminal cluster_1 Smooth Muscle Cell (Corpus Cavernosum) SexualStimulation Sexual Stimulation nNOS nNOS SexualStimulation->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Synthesizes L_Arginine L-Arginine L_Arginine->NO Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts Inactive_GMP 5'-GMP (Inactive) cGMP->Inactive_GMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase Type 5 (PDE5) PDE5->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Deuterated Synthesis (e.g., using ethanol-d5) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Weighing, Dissolution) Purification->SamplePrep HPLCanalysis HPLC Analysis (Chemical Purity) SamplePrep->HPLCanalysis MSanalysis LC-MS/MS Analysis (Isotopic Distribution) SamplePrep->MSanalysis NMRanalysis NMR Analysis (Label Position, Enrichment) SamplePrep->NMRanalysis PurityCalc Purity Calculation HPLCanalysis->PurityCalc DistributionCalc Isotopic Distribution Calculation MSanalysis->DistributionCalc EnrichmentCalc Enrichment Confirmation NMRanalysis->EnrichmentCalc CoA Certificate of Analysis (CoA) Generation PurityCalc->CoA DistributionCalc->CoA EnrichmentCalc->CoA Logical_Relationships Sild_d5 This compound Reference Material ChemPurity Is it the correct chemical compound? Sild_d5->ChemPurity IsoPurity What is the isotopic distribution? Sild_d5->IsoPurity LabelPos Is the label in the correct position? Sild_d5->LabelPos HPLC HPLC-UV/DAD ChemPurity->HPLC Answered by LCMS LC-MS/MS IsoPurity->LCMS Answered by NMR ¹H, ²H, ¹³C NMR LabelPos->NMR Answered by LCMS->ChemPurity Provides info on NMR->ChemPurity Provides info on

References

A Technical Guide to the Solubility of Sildenafil-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the solubility of Sildenafil (B151). Quantitative data presented herein is for Sildenafil and its citrate (B86180) salt, which is used as a close surrogate for Sildenafil-d5 due to the limited availability of direct solubility data for the deuterated analog. The structural similarity between Sildenafil and this compound suggests that their solubility characteristics will be highly comparable.

Introduction

This compound is a deuterated form of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] It is often used as an internal standard in analytical and bioanalytical studies involving the quantification of Sildenafil. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro and in vivo experiments.[2] This guide provides a detailed summary of the solubility of Sildenafil (as a proxy for this compound) in common organic solvents, outlines a general experimental protocol for solubility determination, and illustrates the relevant biological pathway.

Quantitative Solubility Data

The solubility of Sildenafil and its citrate salt has been determined in a variety of organic solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Sildenafil Base in Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)
Diethylene glycol monoethyl ether (Transcutol®)24.7 ± 4.7Not Specified
Ethanol5.2 ± 1.2Not Specified

Data sourced from a study on the physicochemical properties of Sildenafil.[3]

Table 2: Solubility of Sildenafil Citrate in Organic Solvents

Organic SolventSolubility (mg/mL)Temperature (°C)
Dimethyl sulfoxide (B87167) (DMSO)~14Not Specified
Dimethylformamide (DMF)~10Not Specified
Oleic Acid7.63 ± 0.4827 ± 2
Isopropyl myristate> Castor Oil27 ± 2
TolueneVariable with temperature25 - 55
1-ButanolVariable with temperature25 - 55
1,2-DichloroethaneVariable with temperature25 - 55
HexaneVariable with temperature25 - 55

Data compiled from multiple sources.[1][4][5] It is important to note that the solubility of sildenafil citrate can be influenced by temperature.[5] For instance, its mole fraction solubility increases with a rise in temperature in solvents like toluene, 1-butanol, 1,2-dichloroethane, and hexane.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[6]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be facilitated by centrifugation of the sample.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Sildenafil's Mechanism of Action

Sildenafil functions by inhibiting the PDE5 enzyme, which is part of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[7] This pathway plays a crucial role in smooth muscle relaxation.

Sildenafil_Pathway cluster_Cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's inhibition of PDE5 in the cGMP pathway.

Conclusion

References

A Technical Guide to the Stability and Storage of Sildenafil-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sildenafil-d5. Due to the limited availability of specific stability data for the deuterated analog, this guide leverages the extensive data available for the parent compound, Sildenafil citrate. The justification for this approach is based on the principle that deuterium (B1214612) substitution, while potentially influencing metabolic pathways (the kinetic isotope effect), is not expected to significantly alter the inherent chemical stability of the molecule under typical storage and handling conditions. The fundamental molecular structure and reactive functional groups that determine chemical stability remain unchanged.

Recommended Storage and Handling

For optimal stability and to ensure the integrity of this compound as an analytical standard or research compound, the following storage conditions are recommended based on manufacturer guidelines and stability studies of Sildenafil.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store at controlled room temperature, 20°C to 25°C (68°F to 77°F).[1]Prevents acceleration of degradation reactions.
Excursions permitted between 15°C to 30°C (59°F to 86°F).[1]Provides flexibility for short-term transport and handling.
For long-term storage (months), -20°C is recommended.Minimizes chemical degradation over extended periods.
Solutions Store prepared stock solutions in tightly sealed vials at -20°C or below and use within one month.Prevents solvent evaporation and reduces the rate of degradation in solution.
Light Protect from direct sunlight and UV light.[2]Sildenafil can undergo photodecomposition upon prolonged exposure to light.[2]
Moisture Store in a dry place. Avoid high humidity areas such as bathrooms.[2]Moisture can promote hydrolysis and degradation of the compound.
Handling Minimize dust generation and accumulation. Use appropriate personal protective equipment.[3]Standard good laboratory practice for handling chemical compounds.

Stability Profile of Sildenafil

The stability of Sildenafil has been evaluated through forced degradation studies, which subject the compound to harsh conditions to identify potential degradation pathways and products. These studies are crucial for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies on Sildenafil have demonstrated its susceptibility to specific environmental factors.

Table 2: Summary of Forced Degradation Studies on Sildenafil

Stress ConditionConditionsObservationsReference
Acid Hydrolysis 5 N HCl at 80°C for 5 hoursPartial degradation observed.
Alkaline Hydrolysis 5 N NaOH at 80°C for 5 hoursSignificant degradation (approximately 9.8% degradation).
Oxidative Degradation 5% H₂O₂ at 80°C for 3 hoursExtensive degradation (approximately 28.2% degradation).
Thermal Degradation 105°C for 24 hoursNo significant degradation observed.
Photolytic Degradation UV light at 254 nm for 24 hoursNo significant degradation observed in the solid state.

These findings indicate that Sildenafil is most vulnerable to oxidative and alkaline conditions, while being relatively stable to heat and light in its solid form.

Long-Term Stability

Long-term stability studies on various Sildenafil formulations have shown it to be stable when stored under recommended conditions.

Table 3: Long-Term Stability of Sildenafil Formulations

FormulationStorage ConditionsDurationResultsReference
Rapid-dissolving tabletsAmbient room temperature6 monthsConsistently above 95% of label claim with no evidence of degradation.[3][4][3][4]
Extemporaneous oral suspension (2.5 mg/mL)30°C and 40°C90 daysDrug content remained between 99.23% and 102.23%.[4]
Extemporaneous capsules (5 mg)25°C and 40°C30 daysStable for the duration of the study.[5]

Degradation Pathway

The primary degradation pathway for Sildenafil involves modification of the piperazine (B1678402) ring and hydrolysis of the sulfonamide group, particularly under oxidative and photolytic stress.

G Sildenafil Sildenafil Oxidative_Degradation Oxidative Degradation (e.g., H₂O₂) Sildenafil->Oxidative_Degradation Major Pathway Photolytic_Degradation Photolytic Degradation (Simulated Sunlight) Sildenafil->Photolytic_Degradation Hydrolytic_Degradation Hydrolytic Degradation (Acid/Base) Sildenafil->Hydrolytic_Degradation Minor Pathway Sildenafil_N_Oxide Sildenafil N-Oxide Oxidative_Degradation->Sildenafil_N_Oxide Desmethyl_Sildenafil N-Desmethyl Sildenafil Oxidative_Degradation->Desmethyl_Sildenafil Piperazine_Ring_Cleavage Piperazine Ring Cleavage Products Photolytic_Degradation->Piperazine_Ring_Cleavage Sulfonic_Acid Sildenafil Sulfonic Acid Hydrolytic_Degradation->Sulfonic_Acid

Caption: Major degradation pathways of Sildenafil under stress conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability assessment of Sildenafil. These protocols are applicable for the stability testing of this compound.

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 5 N HCl.

    • Reflux the mixture at 80°C for 5 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 5 N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 5 N NaOH.

    • Reflux the mixture at 80°C for 5 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 5 N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide (H₂O₂).

    • Reflux the mixture at 80°C for 3 hours.

    • Cool the solution and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven maintained at 105°C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.

  • Photolytic Degradation:

    • Expose the solid this compound powder to UV light at 254 nm for 24 hours.

    • Prepare a solution of the light-exposed sample in the mobile phase at a concentration of approximately 100 µg/mL.

  • Analysis: Analyze all prepared samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of 0.2 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v), with the pH adjusted to 7.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 240 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[7]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of this compound to determine the retention time and peak area.

    • Inject the prepared samples from the forced degradation study.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a stability study of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Stock_Solution Prepare this compound Stock Solution Forced_Degradation Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Forced_Degradation Dilution Dilute to Final Concentration Forced_Degradation->Dilution Injection Inject Standard and Stressed Samples Dilution->Injection HPLC_Setup Equilibrate HPLC System HPLC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Calculate % Degradation and Assay Peak_Integration->Quantification Report Generate Stability Report Quantification->Report

References

The Core Mechanism of Sildenafil-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular interactions and analytical methodologies surrounding a compound is paramount. This in-depth technical guide elucidates the core mechanism of action of Sildenafil-d5, a deuterated analog of the well-established phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (B151).

This guide will delve into the intricate signaling pathways modulated by Sildenafil, present key quantitative data on its interaction with its target, and provide detailed experimental protocols for its characterization. Furthermore, it will clarify the critical role of this compound as an internal standard in bioanalytical applications, a cornerstone of modern drug development.

The Nitric Oxide/cGMP Signaling Pathway and Sildenafil's Intervention

Sildenafil's therapeutic effects, primarily in the treatment of erectile dysfunction and pulmonary arterial hypertension, are rooted in its ability to selectively inhibit phosphodiesterase type 5 (PDE5).[1][2][3][4] This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various physiological processes.[1][3]

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation or other physiological cues.[1] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation in tissues where PDE5 is predominantly expressed, such as the corpus cavernosum of the penis and the pulmonary vasculature.[1][5]

Sildenafil, with a molecular structure that mimics cGMP, acts as a competitive inhibitor of PDE5.[2][6] By binding to the catalytic site of PDE5, Sildenafil prevents the hydrolysis of cGMP to the inactive 5'-GMP.[6] This inhibition leads to an accumulation of cGMP, thereby amplifying the NO-mediated signaling pathway and prolonging its vasodilatory effects.[1][3]

NO-cGMP Signaling Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell NO_source Nitric Oxide (NO) (from nerve endings/endothelium) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP (inactive) PDE5->5_GMP Degrades Sildenafil Sildenafil / this compound Sildenafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Figure 1: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of Sildenafil.

Quantitative Analysis of Sildenafil's Interaction with PDE5

The potency and selectivity of Sildenafil as a PDE5 inhibitor are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are crucial for understanding the drug's efficacy and for comparing it with other PDE5 inhibitors.

ParameterValue (nM)MethodReference
IC50 3.4 - 5.22Enzyme Inhibition Assay[1][2]
IC50 (Range) 3.5 - 8.5Literature Review[7]
Ki ~1Enzyme Kinetics[6]
Kd (Isotherm) 4.8 ± 0.80Radioligand Binding Assay[3]
Kd (Dissociation Rate) 3.7 ± 0.29Radioligand Binding Assay[3]

Table 1: Quantitative data on Sildenafil's interaction with PDE5.

The Role of this compound in Bioanalytical Methods

This compound is a deuterated analog of Sildenafil, meaning that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling does not alter the pharmacological activity of the molecule; its mechanism of action as a PDE5 inhibitor is identical to that of Sildenafil.[8] The key difference lies in its increased molecular weight, which makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12]

In pharmacokinetic and bioequivalence studies, accurate quantification of drug concentrations in biological matrices like plasma is essential.[12] Internal standards are crucial for correcting for variations in sample preparation, injection volume, and instrument response.[9][12] this compound, when added to a biological sample at a known concentration, co-elutes with Sildenafil during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[10][11] This allows for precise and accurate quantification of the unlabeled Sildenafil present in the sample.

This compound as Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Biological Sample (e.g., Plasma) Extraction Extraction Plasma->Extraction Sildenafil_d5 This compound (Internal Standard) (Known Concentration) Sildenafil_d5->Extraction LC Liquid Chromatography (LC) Extraction->LC Analyte + IS MS Mass Spectrometry (MS) LC->MS Separated Analytes Quantification Quantification MS->Quantification Signal Ratio (Analyte/IS) Result Result Quantification->Result Accurate Concentration of Sildenafil

Figure 2: Logical workflow demonstrating the use of this compound as an internal standard.

Experimental Protocols

PDE5 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the IC50 value of Sildenafil for the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • Cyclic guanosine monophosphate (cGMP) substrate

  • Sildenafil or this compound

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Detection reagent (e.g., fluorescence polarization-based kit)

  • 384-well microplate

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of Sildenafil in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction:

    • Add the serially diluted Sildenafil or vehicle control to the wells of the microplate.

    • Add a fixed concentration of the recombinant PDE5 enzyme to each well.

    • Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Sildenafil.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PDE5_Inhibition_Assay start Start prep_compound Prepare Sildenafil Dilutions start->prep_compound add_compound Add Sildenafil to Microplate Wells prep_compound->add_compound prep_enzyme Prepare PDE5 Enzyme and cGMP Substrate add_enzyme Add PDE5 Enzyme prep_enzyme->add_enzyme add_compound->add_enzyme add_substrate Add cGMP Substrate (Initiate Reaction) add_enzyme->add_substrate incubate Incubate at Room Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Signal (Fluorescence Polarization) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for an in vitro PDE5 inhibition assay.

Quantification of Sildenafil in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol provides a general workflow for the bioanalysis of Sildenafil.

Materials:

  • Human plasma samples

  • This compound (internal standard) working solution

  • Acetonitrile (for protein precipitation)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma (e.g., 100 µL), add a precise volume of the this compound internal standard working solution.

    • Add a protein precipitating agent (e.g., acetonitrile) to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate Sildenafil and this compound using a C18 column with a suitable mobile phase gradient.

    • Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both Sildenafil and this compound.

  • Data Analysis:

    • Integrate the peak areas for both Sildenafil and this compound.

    • Calculate the peak area ratio of Sildenafil to this compound.

    • Determine the concentration of Sildenafil in the plasma sample by comparing the peak area ratio to a standard curve prepared with known concentrations of Sildenafil and a constant concentration of this compound.

References

Methodological & Application

Application Notes and Protocols: Sildenafil-d5 in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][4][5][6] Its metabolism is primarily mediated by the cytochrome P450 (CYP) enzymes CYP3A4 (major route) and CYP2C9 (minor route) in the liver.[1][2][7][8][9][10] The major metabolic pathway is N-demethylation of the piperazine (B1678402) ring, which results in the formation of an active metabolite, N-desmethyl sildenafil.[1][2][7] This metabolite has approximately 50% of the in vitro potency for PDE5 as the parent drug and accounts for about 20% of sildenafil's pharmacological effects.[2][7]

The use of isotopically labeled compounds, such as Sildenafil-d5, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[11][12][13] Deuterium labeling can be strategically employed to investigate metabolic pathways, quantify drug and metabolite concentrations, and intentionally alter metabolic rates through the kinetic isotope effect (KIE).[12][14] This document provides detailed application notes and protocols for the use of this compound in drug metabolism research.

Principle of Application: The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed down when a hydrogen atom at the site of metabolism is replaced with deuterium.[12] This phenomenon, known as the kinetic isotope effect, can lead to a decreased rate of metabolite formation, potentially resulting in a longer half-life and increased systemic exposure of the parent drug.[11][12]

In the case of this compound, where the five hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium, a metabolic switching or slowing of the N-demethylation process is anticipated. This makes this compound an invaluable tool for:

  • Investigating Metabolic Pathways: By comparing the metabolic profile of sildenafil with that of this compound, researchers can confirm the significance of the N-demethylation pathway.

  • Modulating Pharmacokinetics: The potential for a slower metabolism can be explored to see if it leads to a more favorable pharmacokinetic profile, such as a longer duration of action.

  • Internal Standard for Bioanalysis: While this note focuses on its use as a metabolic probe, deuterated analogs like Sildenafil-d8 are commonly used as internal standards in LC-MS/MS assays for accurate quantification.[15][16]

Metabolic Pathway of Sildenafil

The primary metabolic pathway of sildenafil involves N-demethylation by CYP3A4 and CYP2C9 to form N-desmethyl sildenafil.

cluster_0 Sildenafil Metabolism sildenafil Sildenafil metabolite N-desmethyl Sildenafil sildenafil->metabolite CYP3A4 (major) CYP2C9 (minor) sildenafil_d5 This compound sildenafil_d5->metabolite CYP3A4 (major) CYP2C9 (minor) (Potentially Slower Rate) cluster_1 In Vitro Metabolism Workflow prep Prepare Incubation Mix (HLMs, Buffer, Sildenafil/Sildenafil-d5) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + Internal Standard incubate->terminate process Vortex & Centrifuge terminate->process analyze LC-MS/MS Analysis process->analyze cluster_2 In Vivo Pharmacokinetic Workflow acclimate Animal Acclimation & Fasting dose Oral Administration (Sildenafil or this compound) acclimate->dose sample Serial Blood Sampling dose->sample plasma Plasma Preparation (Centrifugation) sample->plasma store Store Plasma at -80°C plasma->store bioanalyze LC-MS/MS Bioanalysis store->bioanalyze pk_analysis Pharmacokinetic Analysis bioanalyze->pk_analysis

References

Application of Sildenafil-d5 for Bioequivalence Studies of Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The bioequivalence of generic sildenafil formulations must be rigorously established to ensure comparable safety and efficacy to the reference product.[4] Stable isotope-labeled internal standards, such as Sildenafil-d5, are crucial for the accurate and precise quantification of sildenafil in biological matrices during these studies.[5][6][7] The use of a deuterated internal standard is considered the gold standard in bioanalysis as it compensates for variability in sample extraction, matrix effects, and instrument response, leading to reliable and robust data.[5][6][7][8]

This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of sildenafil formulations.

Rationale for Using a Deuterated Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is essential for accurate quantification.[6] An ideal internal standard should have chemical and physical properties as close as possible to the analyte.[5] Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically identical to the analyte but have a different mass.[7] This allows them to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography.[5][6]

Key advantages of using this compound include:

  • Correction for Matrix Effects: Biological samples like plasma are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. This compound experiences the same matrix effects as sildenafil, allowing for accurate correction.[5][8]

  • Compensation for Extraction Variability: During sample preparation, some of the analyte may be lost. Since this compound is added at the beginning of the process, it experiences the same degree of loss, ensuring the ratio of analyte to internal standard remains constant.[5]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[5]

Experimental Design for a Bioequivalence Study

A standard in vivo bioequivalence study for sildenafil typically follows a randomized, open-label, two-period, two-sequence, single-dose, crossover design.[4][9][10] This design is recommended for immediate-release oral dosage forms as it minimizes inter-subject variability by having each subject act as their own control.[4]

Key components of the study design:

  • Study Population: Healthy adult male volunteers are typically recruited.[4]

  • Treatments:

    • Test Product: The generic sildenafil formulation.

    • Reference Product: The innovator sildenafil formulation (e.g., Viagra®).[9][10]

  • Administration: A single oral dose of the test or reference product is administered with a standardized volume of water after an overnight fast.[4][11]

  • Washout Period: A sufficient washout period of at least 7 days between the two treatment periods is crucial to prevent any carryover effects.[9][10][11]

  • Blood Sampling: Blood samples are collected at predefined time points to characterize the plasma concentration-time profile of sildenafil.[4][11] A typical schedule includes a pre-dose sample (0 hours) and samples at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[4]

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Bioanalysis & Statistics s1 Recruit Healthy Volunteers s2 Informed Consent & Screening s1->s2 p1_rand Randomization s2->p1_rand p1_dose Single Dose Administration (Test or Reference) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout ≥7 Days p1_sample->washout p2_dose Single Dose Administration (Crossover) washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample bioanalysis Plasma Sample Analysis (LC-MS/MS with this compound) p2_sample->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis G plasma Plasma Sample (100 µL) is Add this compound Internal Standard plasma->is precipitate Add Acetonitrile (Protein Precipitation) is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Transfer Supernatant vortex->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_pathway NO/cGMP Signaling Pathway cluster_inhibition Sildenafil's Role ss Sexual Stimulation no Nitric Oxide (NO) Release ss->no gc Guanylate Cyclase (Activated) no->gc cgmp cGMP gc->cgmp gtp GTP gtp->gc smr Smooth Muscle Relaxation cgmp->smr pde5 PDE5 cgmp->pde5 erection Increased Blood Flow (Erection) smr->erection sild Sildenafil sild->pde5 Inhibits gmp 5'-GMP (Inactive) pde5->gmp

References

Application Notes and Protocols for the Use of Sildenafil-d5 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), the active ingredient in medications such as Viagra®, is a potent selective inhibitor of phosphodiesterase type 5 (PDE5). It is primarily prescribed for erectile dysfunction and pulmonary arterial hypertension.[1][2] Due to its widespread use and potential for abuse or involvement in adverse events, forensic toxicology laboratories frequently encounter cases requiring the accurate and reliable quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, in biological matrices.

These application notes provide detailed protocols for the analysis of sildenafil in forensic toxicology using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on the use of a deuterated internal standard, Sildenafil-d5. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects, improving the accuracy and precision of quantification, and ensuring the defensibility of analytical results. While specific data for this compound is provided where available, methods utilizing other deuterated analogs such as Sildenafil-d8 are highly transferable and presented as a reliable alternative.

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][2][3] The principal metabolic pathway is N-demethylation, which results in the formation of N-desmethylsildenafil. This metabolite is also pharmacologically active, with about 50% of the in vitro potency for PDE5 as the parent drug, and it circulates in plasma at concentrations approximately 40% of sildenafil.[2]

G Sildenafil Metabolic Pathway sildenafil Sildenafil metabolite N-desmethylsildenafil (Active Metabolite) sildenafil->metabolite N-demethylation enzymes CYP3A4 (major) CYP2C9 (minor) enzymes->sildenafil

Metabolic pathway of sildenafil.

Quantitative Data Summary

The following tables summarize typical mass spectrometry parameters and performance data for the quantification of sildenafil, its major metabolite N-desmethylsildenafil, and the deuterated internal standard Sildenafil-d8, which can be adapted for this compound.

Table 1: Mass Spectrometry Parameters for LC-MS/MS Analysis

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Sildenafil475.4100.3
283.3
N-desmethylsildenafil461.4283.2
310.8
Sildenafil-d8 (Internal Standard)483.3108.1

Note: For this compound, the precursor ion (Q1) would be approximately 480.4 m/z. Product ions (Q3) may be similar to sildenafil or exhibit a corresponding mass shift depending on the location of the deuterium (B1214612) labels.

Table 2: Typical Method Validation Parameters

ParameterSildenafilN-desmethylsildenafil
Linearity Range1.0 - 1000 ng/mL1.0 - 500 ng/mL
LLOQ1.0 ng/mL1.0 ng/mL
Intra-day Precision (%RSD)< 6.5%< 6.3%
Inter-day Precision (%RSD)< 6.5%< 6.3%
Accuracy (% Recovery)86.5 - 105.7%96.8 - 114.4%
Extraction Recovery> 85%> 85%

Experimental Protocols

The following are detailed protocols for the extraction of sildenafil from biological matrices for forensic toxicology analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Blood/Plasma

This protocol is suitable for the extraction of sildenafil and its metabolites from blood or plasma samples.

Materials and Reagents:

  • Blank human blood/plasma

  • Sildenafil and N-desmethylsildenafil reference standards

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Extraction solvent: Diethyl ether or a mixture of diethyl ether and ethyl acetate (B1210297) (1:1, v/v)

  • 0.1 M Sodium hydroxide (B78521)

  • Reconstitution solvent: Mobile phase or 50:50 methanol (B129727):water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 1 mL of blood/plasma sample in a glass tube, add 20 µL of the this compound internal standard solution.

  • Add 100 µL of 0.1 M Sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3500 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction and concentration of sildenafil and its metabolites from urine samples.

Materials and Reagents:

  • Blank human urine

  • Sildenafil and N-desmethylsildenafil reference standards

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Mixed-mode or C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 2% Formic acid in water

  • Elution solvent: Methanol or 5% ammonium (B1175870) hydroxide in methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator

Procedure:

  • To 1 mL of urine sample in a glass tube, add 20 µL of the this compound internal standard solution. Vortex for 30 seconds.

  • Add 1 mL of 2% formic acid in water to the urine sample. Vortex to mix.

  • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Drying: Dry the cartridge under vacuum or a gentle stream of nitrogen for 5 minutes.

  • Elution: Elute the analytes with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue as described in the LLE protocol (steps 7-9).

Forensic Toxicology Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of sildenafil in a forensic toxicology laboratory, from sample reception to final reporting.

G Forensic Toxicology Workflow for Sildenafil Analysis cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_reception Sample Reception (Blood, Urine, etc.) accessioning Accessioning & LIMS Entry sample_reception->accessioning storage Sample Storage (Refrigerated/Frozen) accessioning->storage sample_prep Sample Preparation (LLE or SPE) storage->sample_prep is_addition Addition of This compound (IS) sample_prep->is_addition lcms_analysis LC-MS/MS Analysis is_addition->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing quantification Quantification using IS data_processing->quantification review Technical & Peer Review quantification->review reporting Final Report Generation review->reporting

Forensic toxicology analysis workflow.

References

Troubleshooting & Optimization

Sildenafil-d5 LC-MS Method Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS method development for Sildenafil (B151) and its deuterated internal standard, Sildenafil-d5.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during experimental work.

Q1: Why is my chromatographic peak for this compound showing poor shape (tailing, fronting, or splitting)?

Poor peak shape can arise from several factors related to the column, mobile phase, or sample itself.

  • Peak Tailing: This is common for basic compounds like Sildenafil and is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1] Other causes include column contamination, using an inappropriate mobile phase pH, or column overload from injecting too much analyte.[1]

    • Solution:

      • Optimize Mobile Phase pH: Ensure the mobile phase has a low pH. Using an additive like 0.1% formic acid helps protonate the Sildenafil molecule, leading to a single ionic state and improved peak shape.[1][2]

      • Use an End-Capped Column: Select a modern, high-purity, end-capped C18 or Biphenyl column to minimize silanol interactions.[1][3]

      • Check for Contamination: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.[1]

      • Reduce Sample Load: Try diluting the sample or reducing the injection volume to prevent column overload.[1]

  • Peak Fronting: This is often caused by injecting the sample in a solvent that is significantly stronger than the initial mobile phase.

    • Solution: Ensure the sample solvent is of similar or weaker strength than the starting mobile phase conditions.[1][4] Reconstituting the final extract in the initial mobile phase is a common practice.

  • Split Peaks (for this compound only): If you observe a split peak for the deuterated standard but not the unlabeled analyte, it could be due to impurities in the standard or specific chromatographic conditions.[1]

    • Solution:

      • Verify Standard Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity.

      • Injection Solvent: As with peak fronting, a mismatch between the injection solvent and the mobile phase can cause peak distortion that appears as splitting.[1]

Q2: I am experiencing low sensitivity or no signal for this compound. What are the potential causes?

Low sensitivity can be an issue with either the liquid chromatography or the mass spectrometer settings.

  • Mass Spectrometer Issues:

    • Solution: Verify that the mass spectrometer is properly tuned and calibrated. Ensure you are using the optimal and correct multiple reaction monitoring (MRM) transitions for this compound. The precursor ion will be different from unlabeled Sildenafil, but the product ion is often the same.[1][5]

  • Ion Suppression (Matrix Effect):

    • Solution: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the MS source, reducing its signal.[6][7] Improving the sample preparation method (e.g., switching from protein precipitation to solid-phase extraction) can help remove these interferences.[6]

  • Poor Extraction Recovery:

    • Solution: Evaluate your sample preparation procedure to ensure that this compound is being efficiently extracted from the matrix. The use of a stable isotope-labeled internal standard like this compound is intended to correct for recovery losses, but very low recovery can still impact sensitivity.[8]

Q3: How can I identify and mitigate matrix effects?

Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to inaccurate quantification.[6][7]

  • Identifying Matrix Effects:

    • Post-Column Infusion: This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted sample. Dips or peaks in the baseline signal at the retention time of Sildenafil indicate ion suppression or enhancement.[9]

    • Post-Extraction Addition: Compare the response of an analyte spiked into a blank extracted matrix with the response of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.[9]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: More rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[6]

    • Chromatographic Separation: Modify the LC gradient or change the column to better separate Sildenafil from the interfering components.

    • Use a Co-eluting Internal Standard: The primary advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and is affected by matrix effects in the same way, thus providing accurate correction during quantification.[7][8]

Q4: My retention times are shifting between injections. What should I do?

Retention time instability compromises peak identification and integration.

  • Common Causes & Solutions:

    • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed. Small changes in solvent composition can lead to shifts.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.[3]

    • Column Ageing: Over time, column performance degrades. If shifts persist and peak shape worsens, it may be time to replace the column.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters and performance characteristics for the analysis of Sildenafil and its metabolite, N-desmethyl Sildenafil, using a deuterated internal standard.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTypical Linear Range (ng/mL)Typical LLOQ (ng/mL)Internal Standard
Sildenafil475.2 - 475.4100.1 / 283.31.0 - 1000.01.0 - 5.0Sildenafil-d8
N-desmethyl Sildenafil461.2 - 461.4283.2 / 310.80.5 - 500.00.5 - 2.8Sildenafil-d8
Sildenafil-d8 (IS)483.3 - 483.4108.1 / 283.4N/AN/AN/A

Data compiled from multiple sources.[2][5][10][11] Note: Sildenafil-d8 is frequently cited; the precursor ion for this compound would be approximately m/z 480.3, while the product ion would likely remain m/z 283.3 or 100.1.

Detailed Experimental Protocol

This section provides a representative LC-MS/MS protocol for the quantification of Sildenafil in human plasma using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL) to all tubes except for blanks.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.[10]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5-10 µL into the LC-MS/MS system.[3]

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.[3][10]

  • Column Temperature: 40 °C.[3]

  • Gradient Elution:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 10% B

    • 3.1 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS) Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Sildenafil: 475.3 → 283.3

    • This compound (Predicted): 480.3 → 283.3

  • Key Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Injection Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General workflow for sample preparation and analysis.

Troubleshooting Logic for Poor Peak Shape

Problem Poor Peak Shape (Tailing, Fronting, Splitting) Cause_Tailing Potential Cause: Secondary Silanol Interactions Problem->Cause_Tailing Cause_Fronting Potential Cause: Injection Solvent Too Strong Problem->Cause_Fronting Cause_General Potential Cause: Column Contamination / Age Problem->Cause_General Solution_Tailing Solution: Use End-Capped Column Add 0.1% Formic Acid to Mobile Phase Cause_Tailing->Solution_Tailing Solution_Fronting Solution: Reconstitute Sample in Initial Mobile Phase Cause_Fronting->Solution_Fronting Solution_General Solution: Flush Column with Strong Solvent or Replace Column Cause_General->Solution_General

Caption: Decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Optimizing Sildenafil-d5 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of Sildenafil-d5 as an internal standard (IS) in quantitative bioanalytical methods, such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound, a stable isotope-labeled (SIL) version of Sildenafil, is considered the gold standard for quantitative analysis by LC-MS/MS.[1] It is added at a fixed, known concentration to all samples, including calibrators and quality controls, at an early stage of sample preparation.[2] Because it is chemically and physically almost identical to the analyte (Sildenafil), it experiences similar variations during sample extraction, chromatography, and ionization.[1][3] By using the peak area ratio of the analyte to the internal standard for quantification, this compound effectively compensates for variability in extraction recovery, injection volume, and matrix effects (ion suppression or enhancement), leading to significantly improved accuracy and precision.[1][4]

Q2: How do I choose a starting concentration for this compound?

A2: A good starting point for the this compound concentration is a level that provides a strong, stable, and reproducible signal without saturating the detector. A common practice is to select a concentration that is close to the geometric mean of the calibration curve range. Another approach is to use a concentration that is approximately one-third to one-half of the concentration of the Upper Limit of Quantification (ULOQ) for Sildenafil. The goal is to ensure the IS response is consistent and well above the background noise across the entire analytical run.

Q3: What are the acceptance criteria for internal standard response variability?

A3: According to regulatory guidelines, the response of the internal standard should be monitored throughout the sample analysis. While specific criteria can be lab-dependent, a common rule of thumb is to investigate any samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls. Consistent IS response across an analytical run is desirable, but as long as the IS tracks the analyte's variability and the quality controls meet their acceptance criteria, the data can be considered reliable.

Troubleshooting Guide

Scenario 1: Inconsistent or Drifting IS Response Across an Analytical Run

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the IS solution to every sample. Use calibrated pipettes and verify automated liquid handler performance. Ensure thorough vortexing/mixing after IS addition.[5]
Isotopic Exchange (Back-Exchange) Deuterium atoms on the this compound may exchange with hydrogen from the mobile phase or sample matrix, especially under strongly acidic or basic conditions or at high temperatures.[1] Action: Maintain mobile phase pH between 3 and 7. Neutralize sample extracts before injection. Keep the autosampler cool (e.g., 4-10 °C).[4]
Instrument Instability The mass spectrometer source may be dirty, or the detector voltage may be unstable. Action: Clean the ion source. Check instrument performance and perform tuning and calibration as needed. Monitor for instrument drift by plotting IS response over the course of the run.[5]
Sample Matrix Effects Variability in the biological matrix between samples can cause inconsistent ion suppression or enhancement. Action: Evaluate matrix effects by performing post-extraction addition experiments. Ensure the IS co-elutes as closely as possible with the analyte to compensate for these effects.[1]

Scenario 2: Low IS Signal or Poor Peak Shape

Potential Cause Troubleshooting Steps
Suboptimal IS Concentration The chosen concentration may be too low, resulting in a poor signal-to-noise ratio. Action: Prepare a higher concentration IS working solution and re-evaluate. Refer to the optimization protocol below.
Poor Extraction Recovery The sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for Sildenafil. Action: Optimize the extraction procedure. Test different solvents or pH conditions. Ensure the IS is added before the extraction step to correct for low recovery.
Ion Source Issues The electrospray ionization (ESI) conditions may not be optimal for this compound. Action: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the IS.
Chromatographic Issues The peak shape may be poor due to issues with the column, mobile phase, or interactions with the analytical system. Action: Use a guard column. Test different analytical columns (e.g., C18, Phenyl-Hexyl). Ensure mobile phase compatibility with the analyte and column.

Scenario 3: IS Signal Observed in Blank Samples (Carryover or Contamination)

Potential Cause Troubleshooting Steps
System Carryover Analyte from a high-concentration sample may be retained in the injector or column and elute in subsequent blank injections. Action: Implement a rigorous wash protocol for the injector using a strong solvent. Inject multiple blank samples after the highest calibrator to confirm the system is clean.[4]
Isotopic Impurity in IS The this compound standard may contain a small amount of unlabeled Sildenafil from its synthesis.[1] Action: Check the Certificate of Analysis (CoA) for the isotopic purity of the standard. Analyze a neat solution of the IS to assess the contribution to the analyte's signal. This contribution should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
Cross-Contamination Contamination may occur during sample preparation. Action: Use fresh, clean pipette tips and tubes for each sample. Be meticulous in handling to prevent splashing or aerosolization.

Data Presentation

Optimizing the IS concentration involves finding a balance where the signal is strong and stable but does not interfere with the analyte or saturate the detector. The following table provides a representative example of how different IS concentrations might impact key analytical parameters for Sildenafil at the LLOQ.

Table 1: Representative Data for this compound Concentration Optimization

This compound Concentration (ng/mL)IS Peak Area (Counts)Analyte S/N Ratio at LLOQPrecision at LLOQ (%RSD, n=6)Accuracy at LLOQ (%RE, n=6)Comments
1085,0001218.5%-12.8%Signal may be too low, leading to higher variability.
50450,000258.2%-4.5%Good signal, precision, and accuracy within typical acceptance limits (<15-20%).
100980,000287.5%-3.9%Strong signal with excellent performance. A good candidate for the final concentration.
5005,100,000269.1%-5.1%Very high signal. Risk of detector saturation and potential for isotopic contribution to the analyte signal.

Note: This data is for illustrative purposes. Actual results will depend on the specific instrumentation and method conditions.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh the Sildenafil and this compound reference standards.

    • Prepare individual stock solutions in methanol (B129727) to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C, protected from light.

  • Analyte Working Solutions (for Calibration Curve):

    • Prepare an intermediate stock of Sildenafil from the primary stock solution.

    • Perform serial dilutions of the intermediate stock in a 50:50 (v/v) acetonitrile (B52724):water mixture to create working standards for the desired calibration curve range (e.g., 1.0 to 1000.0 ng/mL).[6]

  • Internal Standard Working Solution:

    • Based on the optimization experiment (see Protocol 2), prepare a working solution of this compound by diluting its stock solution with the appropriate solvent (e.g., acetonitrile or mobile phase). A typical concentration might be 50 or 100 ng/mL.

Protocol 2: Experiment to Determine Optimal IS Concentration
  • Objective: To find the IS concentration that provides optimal precision and accuracy for the analyte across the calibration range.

  • Procedure:

    • Prepare three to four different working solutions of this compound (e.g., 10, 50, 100, and 500 ng/mL).

    • For each IS concentration, prepare a full batch of samples including a full calibration curve and at least six replicates of the LLOQ and a mid-range QC.

    • Process each batch using the established sample preparation method (e.g., protein precipitation). For example, add 20 µL of the IS working solution to 100 µL of plasma, followed by 300 µL of acetonitrile to precipitate proteins.[1]

    • Analyze the samples via LC-MS/MS.

  • Evaluation:

    • For each IS concentration tested, evaluate the linearity of the calibration curve (r² > 0.99 is typical).[4]

    • Calculate the precision (%RSD) and accuracy (%RE) for the LLOQ and QC replicates.

    • Check the IS peak area for consistency across all samples in the batch.

    • Select the IS concentration that yields the best precision and accuracy, particularly at the LLOQ, while maintaining a stable IS signal.

Visualizations

The following flowchart outlines the logical workflow for selecting and optimizing the internal standard concentration for a bioanalytical method.

ISTD_Optimization_Workflow start Start: Method Development select_is Select IS: Stable Isotope-Labeled (SIL) This compound start->select_is prep_solutions Prepare Stock Solutions (Analyte & IS) select_is->prep_solutions choose_initial_conc Choose Initial IS Concentration Range (e.g., 10-500 ng/mL) prep_solutions->choose_initial_conc run_experiment Run Experiment: Analyze LLOQ and QC samples with different IS concentrations choose_initial_conc->run_experiment evaluate_data Evaluate Data: - IS Signal Stability - Analyte Precision (%RSD) - Analyte Accuracy (%RE) run_experiment->evaluate_data decision Does performance meet acceptance criteria (e.g., RSD/RE < 20% at LLOQ)? evaluate_data->decision select_optimal Select Optimal IS Concentration decision->select_optimal Yes re_evaluate Re-evaluate IS concentration range or chromatographic conditions decision->re_evaluate No proceed_validation Proceed with Full Method Validation select_optimal->proceed_validation end End proceed_validation->end re_evaluate->choose_initial_conc

Caption: Workflow for optimizing this compound internal standard concentration.

References

Technical Support Center: Sildenafil-d5 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of sildenafil-d5 solutions for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of this compound solutions?

A1: For optimal long-term stability, this compound solutions should be stored at -20°C in airtight, amber glass vials to protect from light.[1] It is also advisable to store the solution under an inert atmosphere, such as nitrogen or argon, to minimize the risk of oxidative degradation.[1]

Q2: Which solvents are recommended for preparing this compound stock solutions for long-term storage?

A2: High-purity aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are recommended for preparing this compound stock solutions.[2] These solvents minimize the risk of hydrogen-deuterium (H/D) exchange.[2] Avoid using acidic or basic aqueous solutions for long-term storage as they can catalyze degradation and/or isotopic exchange.[2]

Q3: What are the potential degradation pathways for this compound?

A3: this compound is expected to have similar degradation pathways to sildenafil (B151). The primary routes of degradation include:

  • Photodegradation: Exposure to light can lead to the breakdown of the piperazine (B1678402) ring.[3]

  • Oxidative Degradation: Sildenafil is susceptible to oxidation.

  • Hydrolysis: Hydrolysis can occur under strongly acidic or basic conditions, potentially affecting the sulfonamide group.[3]

Q4: How long can I expect my this compound solution to be stable?

Q5: How can I check the stability of my this compound solution?

A5: The stability of a this compound solution can be assessed by monitoring its concentration and purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration in the stored solution. Degradation due to improper storage conditions (e.g., elevated temperature, exposure to light).Ensure storage at -20°C in amber vials.[1] Prepare fresh solutions if significant degradation is suspected.
Oxidative degradation from exposure to air.Store solutions under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly opened, high-purity solvents.
Adsorption to the storage container.Use high-quality, silanized glass vials to minimize adsorption.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Review the known degradation pathways of sildenafil (photodegradation, hydrolysis, oxidation).[3] Protect solutions from light and store at the recommended temperature and pH.
Contamination of the solvent or handling equipment.Use high-purity solvents and ensure all labware is scrupulously clean.
Inconsistent analytical results. Isotopic exchange (H/D exchange).Avoid acidic or basic aqueous solutions for prolonged storage.[2] Use aprotic solvents whenever possible.[2]
Incomplete dissolution of this compound.Ensure the compound is fully dissolved by gentle vortexing or sonication when preparing the solution.[2]

Quantitative Data Summary

While specific quantitative long-term stability data for this compound solutions is not available in the provided search results, the following table summarizes stability data for sildenafil citrate (B86180) from various studies to provide an indication of its general stability.

Formulation Storage Conditions Duration Sildenafil Remaining
2.5 mg/mL Oral Suspension30°C and 40°C90 days>99%[4]
Aqueous and Syrup Solutions5°C and 25°C91 days (3 months)>95%[5]
100-mg Rapid-dissolving TabletsAmbient Room Temperature6 months>95%[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial containing the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the powder to a Class A volumetric flask. Add a small amount of high-purity methanol or acetonitrile and gently vortex or sonicate until fully dissolved.[2]

  • Dilution: Once dissolved, dilute to the final volume with the same solvent.

  • Storage: Transfer the stock solution to a labeled, airtight amber glass vial and store at -20°C under an inert atmosphere.[1]

Protocol 2: Stability Assessment of this compound Solution via HPLC
  • Sample Preparation: At each time point (e.g., 0, 1, 3, 6 months), retrieve an aliquot of the stored this compound solution. Allow it to equilibrate to room temperature.

  • Dilution: Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm).

    • Mobile Phase: A mixture of 0.2 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (e.g., 40:60 v/v, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of this compound remaining. Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Study cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at t=0, 1, 3, 6... months) prep1 Weigh this compound prep2 Dissolve in Aprotic Solvent prep1->prep2 prep3 Store at -20°C in Amber Vial prep2->prep3 storage Incubate under Controlled Conditions prep3->storage analysis1 Sample Aliquot storage->analysis1 Time Points analysis2 HPLC/LC-MS Analysis analysis1->analysis2 analysis3 Quantify this compound analysis2->analysis3 analysis4 Identify Degradants analysis3->analysis4

Caption: Workflow for preparing, storing, and analyzing this compound solutions for long-term stability studies.

degradation_pathways Potential Degradation Pathways of this compound cluster_stressors Stress Conditions cluster_products Degradation Products sildenafil_d5 This compound photo_prod Piperazine Ring Breakdown Products sildenafil_d5->photo_prod Photodegradation ox_prod Oxidized Metabolites sildenafil_d5->ox_prod Oxidation hydro_prod Sulfonic Acid Derivative sildenafil_d5->hydro_prod Hydrolysis light Light light->photo_prod oxidation Oxidation oxidation->ox_prod hydrolysis Acid/Base Hydrolysis hydrolysis->hydro_prod

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Minimizing Ion Suppression with Sildenafil-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of sildenafil (B151) using its deuterated internal standard, Sildenafil-d5.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor reproducibility and accuracy in sildenafil quantification, even with the use of this compound.

  • Question: My quantitative results for sildenafil are inconsistent across different sample preparations, despite using a deuterated internal standard. What could be the cause?

  • Answer: This issue suggests that this compound may not be fully compensating for the matrix effects. Several factors can contribute to this:

    • Chromatographic Separation of Analyte and Internal Standard: Even a minor difference in retention time between sildenafil and this compound can expose them to varying matrix components, leading to differential ion suppression.[1] This is a known phenomenon sometimes referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the non-labeled compound.

    • High Concentration of Co-eluting Matrix Components: If a matrix component co-eluting with your analyte and internal standard is present at a very high concentration, it can disproportionately suppress the ionization of both, leading to inaccurate quantification.[2][3]

    • Suboptimal Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression and interfere with the ionization of the analyte.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of sildenafil and this compound. They should ideally co-elute perfectly. If a slight separation is observed, optimization of the chromatographic method may be necessary.

  • Perform a Post-Column Infusion Experiment: This experiment can help identify the regions in your chromatogram where ion suppression is most severe.[1][4][5][6] You can then adjust your chromatography to shift the elution of your analytes away from these suppression zones.

  • Optimize Sample Preparation: More rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components compared to simple protein precipitation.[1][7][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[1][2][9] However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).

  • Evaluate Internal Standard Concentration: Prepare a series of standards with varying concentrations of this compound to determine the optimal concentration that provides a stable signal without causing self-suppression.

Problem 2: Significant signal drop for both sildenafil and this compound in matrix samples compared to neat solutions.

  • Question: I observe a significant decrease in the signal intensity for both my analyte and internal standard when analyzing plasma samples compared to standards prepared in solvent. What is causing this and how can I mitigate it?

  • Answer: This is a classic indication of ion suppression, where components in the biological matrix interfere with the ionization of your target analytes in the mass spectrometer's source.[2][7][10] Common culprits in plasma include phospholipids, salts, and proteins.[4][8][10]

Mitigation Strategies:

  • Enhance Sample Cleanup:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interfering compounds.[7][8]

    • Liquid-Liquid Extraction (LLE): LLE can effectively remove highly polar or non-polar interferences depending on the chosen solvent system.[7][8]

    • Protein Precipitation: While simple, it may not be sufficient to remove all sources of ion suppression.[2] Combining it with other techniques can improve results.

  • Optimize Chromatography:

    • Increase Chromatographic Resolution: Using columns with different selectivities (e.g., biphenyl) or smaller particle sizes (UPLC/UHPLC) can help separate sildenafil from co-eluting matrix components.[11][12]

    • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of interfering compounds relative to your analyte.

  • Modify Mass Spectrometer Source Parameters:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[2][3][9] If your instrumentation allows, testing APCI could be beneficial.

    • Source Temperature and Gas Flows: Optimizing these parameters can improve the desolvation process and reduce the impact of non-volatile matrix components.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my LC-MS/MS results?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[2][10] This leads to a decreased signal intensity for your analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[10] Essentially, other molecules in the sample compete with your analyte for ionization, leading to fewer of your analyte's ions reaching the detector.[7]

Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis.[7][13] Because its chemical and physical properties are nearly identical to sildenafil, it co-elutes and experiences similar ion suppression or enhancement effects.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Q3: What are the primary causes of ion suppression in a bioanalytical method for sildenafil?

A3: In biological matrices such as plasma or urine, the primary causes of ion suppression are endogenous components that are not removed during sample preparation.[2][4] Common culprits include:

  • Phospholipids: These are major components of cell membranes and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.[8]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the desolvation process in the ESI source.[4][13][14]

  • Proteins and Peptides: Incomplete removal of proteins can lead to significant signal suppression and contamination of the MS source.[4]

Q4: How can I determine if ion suppression is affecting my analysis?

A4: A common and effective method to assess ion suppression is the post-column infusion experiment .[1][4][5][6] This involves infusing a constant flow of a standard solution of your analyte (sildenafil) into the LC eluent after the analytical column, while injecting a blank matrix extract. Any dips in the otherwise stable baseline signal of your analyte indicate the retention times at which matrix components are eluting and causing ion suppression.[1][5][6]

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Regions

Objective: To identify the regions in the chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • A 'T' piece is used to connect the outlet of the LC column to both a syringe pump and the mass spectrometer's ion source.

  • Infusion Solution:

    • Prepare a solution of sildenafil in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Procedure:

    • Begin the LC gradient with the mobile phase used in your analytical method.

    • Start the syringe pump to infuse the sildenafil solution at a low flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal for sildenafil is observed on the mass spectrometer, inject a blank, extracted matrix sample (e.g., plasma processed with your sample preparation method but without the analyte or internal standard).

    • Monitor the sildenafil signal throughout the chromatographic run.

  • Interpretation:

    • A steady baseline indicates no ion suppression.

    • A dip in the baseline indicates a region of ion suppression.[1][5][6]

    • A rise in the baseline indicates a region of ion enhancement.

Quantitative Data Summary

The following tables summarize typical experimental conditions and performance data from published methods for the analysis of sildenafil, which can serve as a starting point for method development and troubleshooting.

Table 1: Comparison of Sample Preparation Techniques for Sildenafil Analysis

Sample Preparation TechniqueTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%[15]Simple, fast, and inexpensive.May not effectively remove all interfering substances, leading to a higher risk of ion suppression.[2]
Liquid-Liquid Extraction (LLE) 85-105%Cleaner extracts than PPT, good for removing highly polar or non-polar interferences.[8]Can be more time-consuming and require larger volumes of organic solvents.
Solid-Phase Extraction (SPE) 90-110%Provides the cleanest extracts, effectively removing a wide range of interferences.[7][8]More complex and costly than PPT and LLE.

Table 2: Representative LC-MS/MS Parameters for Sildenafil Analysis

ParameterTypical Value / ConditionReference
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)[15]
Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm)[11]
Mobile Phase A 0.1% Formic acid in water or 2-10 mM Ammonium formate/acetate[15][16][17]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic acid[15][16]
Flow Rate 0.3 - 0.6 mL/min[15][17]
Ionization Mode ESI Positive[15][16]
MRM Transition (Sildenafil) m/z 475.2 → 283.4[17]
MRM Transition (Sildenafil-d8) m/z 483.4 → 283.4[17]
Linear Range 1.0 - 1000 ng/mL[15][17]
LLOQ 1.0 - 2.0 ng/mL[15][16]

Note: this compound would have a precursor ion of approximately m/z 480.3, with the product ion remaining the same at m/z 283.3/283.4.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Simple lle Liquid-Liquid Extraction (e.g., MTBE) start->lle Moderate Cleanup spe Solid-Phase Extraction (e.g., Polymeric Sorbent) start->spe Thorough Cleanup evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap lc LC Separation (e.g., C18 Column) evap->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Processing (Analyte/IS Ratio) ms->data

Caption: A generalized experimental workflow for the analysis of sildenafil in biological samples.

troubleshooting_logic start Poor Reproducibility or Signal Suppression? check_coelution Verify Analyte/IS Co-elution start->check_coelution Yes post_column_infusion Perform Post-Column Infusion Experiment check_coelution->post_column_infusion Co-elution OK optimize_chromatography Optimize LC Method (Gradient, Column) check_coelution->optimize_chromatography Separation Issue optimize_sample_prep Improve Sample Cleanup (LLE or SPE) post_column_infusion->optimize_sample_prep Suppression Zone Identified optimize_sample_prep->optimize_chromatography final_result Improved Method Performance optimize_chromatography->final_result

Caption: A logical troubleshooting workflow for addressing ion suppression issues.

References

Sildenafil-d5 Carryover in Autosamplers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address sildenafil-d5 carryover issues in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in an autosampler?

A1: Sample carryover is the contamination of a current sample by a preceding one. In liquid chromatography-mass spectrometry (LC-MS) analysis, this manifests as the appearance of analyte peaks in a blank injection that follows a high-concentration sample injection.[1][2] This can lead to inaccurate quantification and compromised data integrity.

Q2: Why is this compound prone to causing carryover?

A2: Sildenafil (B151) is a basic compound, and like many basic compounds, it can exhibit strong interactions with surfaces within the LC system.[3][4] These interactions, which can be hydrophobic, ionic, or hydrogen bonding, can cause this compound molecules to adsorb to various components of the autosampler, such as the needle, rotor seal, and tubing.[2][5] This adsorption can lead to the gradual release of the analyte in subsequent injections, resulting in carryover.

Q3: How can I distinguish between carryover and system contamination?

A3: A systematic approach involving strategic blank injections can help differentiate between carryover and contamination.

  • Classic Carryover: The peak area of the analyte decreases with consecutive blank injections. This indicates that the source is residual sample from a previous injection that is being washed away over time.[1]

  • Constant Contamination: The peak area of the analyte remains relatively constant across multiple blank injections. This suggests a persistent source of contamination, such as a contaminated solvent, vial, or a heavily saturated system component.[1]

Q4: What is an acceptable level of carryover?

A4: The acceptable level of carryover depends on the assay's requirements and regulatory guidelines. For many applications, a carryover of less than 0.1% of the peak area of the preceding high-concentration sample is desired. However, for highly sensitive assays, the acceptable limit may be much lower, often below the lower limit of quantitation (LLOQ).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound carryover issues in your autosampler.

Step 1: Initial Assessment and Carryover Confirmation
  • Inject a High-Concentration Standard: Analyze a high-concentration this compound standard.

  • Inject Multiple Blanks: Immediately following the high-concentration standard, inject a series of at least three blank samples (using a clean, trusted solvent).

  • Analyze the Results:

    • If a peak corresponding to this compound appears in the first blank and its area decreases in subsequent blanks, you have a carryover issue.

    • If the peak area remains constant across the blanks, you may have a system contamination issue.

Step 2: Isolating the Source of Carryover

The following diagram illustrates a logical workflow for troubleshooting the source of carryover.

Carryover_Troubleshooting Start Carryover Confirmed Check_Column Isolate Column Start->Check_Column Column_Issue Column Carryover (Perform Column-Specific Cleaning) Check_Column->Column_Issue Carryover persists with autosampler bypassed Autosampler_Issue Autosampler Carryover Suspected Check_Column->Autosampler_Issue Carryover disappears with autosampler bypassed Check_Needle_Exterior Investigate Needle Exterior Autosampler_Issue->Check_Needle_Exterior Exterior_Contamination Exterior Needle Contamination (Optimize External Needle Wash) Check_Needle_Exterior->Exterior_Contamination Carryover reduced with enhanced external wash Check_Internal_Components Investigate Internal Components (Needle, Loop, Rotor Seal) Check_Needle_Exterior->Check_Internal_Components Carryover persists Internal_Contamination Internal Component Contamination (Optimize Internal Wash/Replace Parts) Check_Internal_Components->Internal_Contamination Systematic part replacement isolates the source

Figure 1. A logical workflow for troubleshooting autosampler carryover.
Step 3: Implementing Solutions

Based on the isolated source, implement the following solutions.

The composition of the wash solvent is critical for effectively removing residual this compound. Since sildenafil is a basic compound, modifying the pH of the wash solvent can significantly improve cleaning efficiency.

Table 1: Recommended Wash Solvent Compositions for this compound Carryover

Wash Solvent CompositionRationale
High Organic Content (e.g., 90:10 Acetonitrile (B52724):Water)Sildenafil is soluble in organic solvents. A high percentage of organic solvent helps to dissolve and remove adsorbed analyte. Isopropanol can also be an effective alternative to acetonitrile or methanol.[1]
Acidified Organic/Aqueous Mix (e.g., 0.1-1% Formic Acid in 50:50 Acetonitrile:Water)Sildenafil is a basic compound.[4] Adding a small amount of acid to the wash solvent can protonate the sildenafil molecules, increasing their solubility in the aqueous portion of the wash and reducing ionic interactions with system components.
Multi-Solvent Wash (e.g., Wash 1: Acidified Aqueous, Wash 2: High Organic)A multi-step wash can be highly effective. The first wash with an acidified aqueous solution disrupts ionic interactions, while the second wash with a high-organic solvent removes the now more soluble analyte.

Quantitative Impact of Wash Solvent Composition (Example Data)

The following table, adapted from a study on granisetron (B54018) HCl (another basic compound), illustrates how wash solvent composition can significantly reduce carryover. While these results are not for this compound, they demonstrate the principle of optimizing the wash solvent.

Table 2: Example of Carryover Reduction with Different Needle Wash Solvents for a Basic Compound

Needle Wash Solvent (Methanol-based)Observed Carryover (%)
100% Aqueous0.015
75% Aqueous / 25% Methanol0.010
50% Aqueous / 50% Methanol0.007
25% Aqueous / 75% Methanol0.005
100% Methanol0.003

Data adapted from a study on Granisetron HCl.[6] Results for this compound may vary.

If optimizing the wash solvent is insufficient, consider the following hardware and methodological adjustments:

  • Needle and Seat Cleaning: Manually clean the needle and needle seat. Some autosamplers have specific maintenance procedures for this.

  • Rotor Seal and Stator: The rotor seal in the injection valve is a common site for carryover. If it is worn or scratched, it can trap sample. Replace the rotor seal if necessary.

  • Sample Loop: While less common, carryover can occur in the sample loop. Rinsing the loop with a strong solvent may be necessary.

  • Tubing and Fittings: Ensure all tubing connections are properly seated to avoid dead volumes where the sample can be trapped.[7]

  • Injection Mode: Utilize both internal and external needle wash functions if your autosampler has them. Increasing the volume and duration of the wash cycles can also be beneficial.

  • Vial Selection: For highly adsorptive compounds, consider using deactivated (silanized) glass vials or polypropylene (B1209903) vials.

Experimental Protocols

Protocol 1: General Autosampler Cleaning Procedure for Basic Compounds like this compound

This protocol outlines a general procedure for cleaning an autosampler suspected of this compound contamination.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • Formic acid (or another suitable acid)

  • Clean solvent bottles and vials

Procedure:

  • Prepare Cleaning Solvents:

    • Solvent A: 0.5% Formic acid in HPLC-grade water

    • Solvent B: 100% Acetonitrile

    • Solvent C: 100% Isopropanol

  • System Flush (without column):

    • Replace the analytical column with a union or a restriction capillary.

    • Place the solvent lines for all pump channels into bottles containing HPLC-grade water and flush the system for 15-20 minutes to remove any buffers or salts.

  • Autosampler Wash Cycle:

    • Fill the autosampler wash reservoirs with the prepared cleaning solvents (if multiple wash reservoirs are available).

    • Program a sequence of injections from vials containing the cleaning solvents. A recommended sequence is:

      • 5 injections of Solvent A (Acidified Water)

      • 5 injections of Solvent B (Acetonitrile)

      • 5 injections of Solvent C (Isopropanol)

      • 5 injections of Solvent B (Acetonitrile)

      • 5 injections of HPLC-grade water

    • For each injection, use a large injection volume to ensure thorough flushing of the loop and needle.

  • Needle and Wash Port Cleaning:

    • If possible, manually wipe the exterior of the injection needle with a lint-free cloth dampened with isopropanol.

    • Purge the needle wash system extensively with each of the cleaning solvents.

  • Re-equilibration:

    • Replace the cleaning solvents with your mobile phase.

    • Flush the entire system with the mobile phase until the baseline is stable.

    • Re-install the analytical column and equilibrate the system before running samples.

Protocol 2: Diagnosing the Source of Carryover

This protocol provides a step-by-step method to pinpoint the location of the carryover within the LC system.

Procedure:

  • Confirm Carryover: Follow Step 1 of the Troubleshooting Guide to confirm that carryover is occurring.

  • Bypass the Autosampler: If your system allows, perform a manual injection. If this is not possible, replace the autosampler with a simple injection valve if available. If the carryover peak disappears, the autosampler is the source.

  • Isolate the Column:

    • After injecting a high-concentration standard, and before injecting a blank, replace the analytical column with a new or thoroughly cleaned column of the same type.

    • Inject a blank. If the carryover peak is still present, the source is likely in the autosampler or components before the column. If the carryover is significantly reduced or eliminated, the column is a major contributor.

  • Systematic Component Replacement:

    • If the autosampler is confirmed as the source, systematically replace key components one at a time, followed by a blank injection after a high-concentration standard.

    • Start with the most common sources of carryover:

      • Replace the rotor seal.

      • Replace the needle and needle seat.

      • Replace the sample loop.

    • The disappearance of the carryover peak after replacing a specific component will identify it as the source.

The following diagram illustrates the decision-making process for this diagnostic protocol.

Diagnostic_Protocol Start Initiate Diagnostic Protocol Confirm_Carryover 1. Confirm Carryover with Blank Injections Start->Confirm_Carryover Bypass_Autosampler 2. Bypass Autosampler (Manual Injection) Confirm_Carryover->Bypass_Autosampler Carryover_Persists1 Carryover Persists Bypass_Autosampler->Carryover_Persists1 Autosampler_Source Autosampler is the Source Carryover_Persists1->Autosampler_Source No Other_Source Source is Elsewhere (e.g., Column) Carryover_Persists1->Other_Source Yes Isolate_Column 3. Isolate Column (Swap after High Conc.) Autosampler_Source->Isolate_Column End Source Identified Other_Source->End Carryover_Persists2 Carryover Persists Isolate_Column->Carryover_Persists2 Column_Source Column is a Contributor Carryover_Persists2->Column_Source No Replace_Components 4. Systematically Replace Autosampler Components Carryover_Persists2->Replace_Components Yes Column_Source->Replace_Components Replace_Components->End

Figure 2. Decision tree for diagnosing the source of carryover.

References

Technical Support Center: Sildenafil-d5 Calibration & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sildenafil-d5 calibration curves. Our goal is to help you ensure linearity and achieve accurate, reproducible results in your analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound calibration curve is non-linear. What are the common causes?

Non-linearity in your calibration curve can stem from several sources, ranging from sample preparation to instrument issues. The most common culprits include:

  • Detector Saturation: At high concentrations, the mass spectrometry (MS) detector can become saturated, leading to a plateau in the signal response.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing ion suppression or enhancement that is not consistent across the concentration range.[1]

  • Inaccurate Standard Preparation: Errors in serial dilutions of your calibration standards are a frequent cause of non-linearity.

  • Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard (IS) can lead to inconsistent peak area ratios.

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to inconsistent instrument response over the course of an analytical run.[2]

Question 2: How can I troubleshoot a non-linear calibration curve for this compound?

To address non-linearity, a systematic approach is recommended. The following flowchart outlines a logical troubleshooting workflow:

G Troubleshooting Non-Linear this compound Calibration Curves start Non-Linear Calibration Curve Observed (r² < 0.99) check_standards Verify Calibration Standard Concentrations and Dilution Series start->check_standards check_is Review Internal Standard (IS) Response check_standards->check_is Standards OK reprepare Re-prepare Standards & Re-inject check_standards->reprepare Error Found check_high_conc Examine High Concentration Points check_is->check_high_conc IS Response Stable optimize_extraction Optimize Sample Extraction Method check_is->optimize_extraction IS Response Erratic check_low_conc Examine Low Concentration Points check_high_conc->check_low_conc High Points Linear adjust_range Adjust Calibration Range check_high_conc->adjust_range Plateau Observed (Saturation) investigate_matrix Investigate Matrix Effects check_low_conc->investigate_matrix Poor Signal/Noise at LLOQ instrument_maintenance Perform Instrument Maintenance check_low_conc->instrument_maintenance All Points Scatter investigate_matrix->optimize_extraction clean_source Clean Ion Source & Calibrate MS instrument_maintenance->clean_source reinject Re-inject Standards reinject->start Problem Persists solution Linear Curve Achieved reinject->solution Problem Solved reprepare->reinject adjust_range->reinject dilute_samples Dilute High Concentration Samples clean_source->reinject

Caption: Troubleshooting workflow for non-linear calibration curves.

Question 3: What is an acceptable linearity range and correlation coefficient (r²) for a this compound calibration curve?

For bioanalytical method validation, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable, indicating a strong linear relationship.[1] The linear range should cover the expected concentrations of the analyte in your study samples. Typical calibration curve ranges for Sildenafil (B151) in plasma using LC-MS/MS are from approximately 1.0 ng/mL to 1000 ng/mL.[3]

ParameterAcceptance CriteriaTypical Range (LC-MS/MS)
Correlation Coefficient (r²) ≥ 0.990.998 or higher[4][5]
Linearity Range Must cover LLOQ to ULOQ1.0 - 1000 ng/mL[3][6][7]
Calibration Point Accuracy ±15% of nominal (±20% at LLOQ)Within acceptance criteria

LLOQ : Lower Limit of Quantification; ULOQ : Upper Limit of Quantification

Question 4: I'm observing significant matrix effects. How can I mitigate them?

Matrix effects can be a significant challenge in bioanalysis. Here are some strategies to minimize their impact:

  • Optimize Sample Preparation: A more effective sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components.[1] Protein precipitation is a simpler but potentially less clean method.[3]

  • Use a Stable Isotope-Labeled Internal Standard: this compound is an excellent choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

  • Chromatographic Separation: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering compounds can reduce ion suppression.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains within the linear range of the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

This protocol describes the preparation of calibration standards in a biological matrix (e.g., human plasma).

G Calibration Standard Preparation Workflow cluster_0 Stock Solutions cluster_1 Working Solutions cluster_2 Spiking & Extraction cluster_3 Analysis stock_analyte Prepare 1 mg/mL Sildenafil Stock working_analyte Create Analyte Working Solutions (Serial Dilutions) stock_analyte->working_analyte stock_is Prepare 1 µg/mL This compound (IS) Stock working_is Create IS Working Solution (e.g., 50 ng/mL) stock_is->working_is spike_matrix Spike Blank Matrix with Analyte Working Solutions working_analyte->spike_matrix add_is Add IS Working Solution working_is->add_is spike_matrix->add_is extract Perform Sample Extraction (e.g., Protein Precipitation) add_is->extract analyze Analyze by LC-MS/MS extract->analyze

References

impact of mobile phase on Sildenafil-d5 retention time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the chromatographic behavior of Sildenafil-d5, with a specific focus on the impact of the mobile phase on retention time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound eluting at a different retention time than its non-deuterated counterpart, Sildenafil?

This phenomenon is primarily due to the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts.[1][2] This can lead to weaker interactions with the non-polar stationary phase and consequently, earlier elution. The magnitude of this shift depends on the number and position of the deuterium (B1214612) atoms.[1]

Q2: My this compound retention time is drifting to earlier times with each injection. What are the likely causes related to the mobile phase?

A consistent shift to earlier retention times can be caused by several mobile phase-related factors:

  • Changing Mobile Phase Composition: If you are using a pre-mixed mobile phase, volatile organic components like acetonitrile (B52724) can evaporate over time. This leads to an increase in the proportion of the aqueous phase, causing the mobile phase to become weaker and resulting in earlier elution in reversed-phase chromatography.[3]

  • Column Degradation: Prolonged exposure to extreme pH levels in the mobile phase can degrade the stationary phase of the column, reducing its retentive power.[3]

  • Temperature Fluctuations: An increase in column temperature can decrease the viscosity of the mobile phase, leading to shorter retention times.[1][4]

Q3: How does the mobile phase pH affect the retention time of this compound?

The pH of the mobile phase can significantly impact the retention and selectivity of Sildenafil, and by extension, this compound.[5] Sildenafil is a basic compound, and adjusting the pH of the aqueous portion of the mobile phase to approximately 3.0 is often effective.[5] At this pH, Sildenafil is protonated, which can influence its interaction with the stationary phase and improve peak shape.

Q4: Can switching the organic modifier in the mobile phase impact the retention time?

Yes, changing the organic modifier can alter the retention time. Acetonitrile and methanol (B129727) are common organic modifiers used for Sildenafil analysis.[5] They have different selectivities and elution strengths. If you are experiencing co-elution or poor resolution, switching from acetonitrile to methanol, or using a combination of the two, can change the elution order and improve separation.[5]

Troubleshooting Guide: this compound Retention Time Issues

This guide provides a systematic approach to troubleshooting common issues related to the retention time of this compound during HPLC analysis.

Issue 1: Shifting or Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's proportioning valves. For isocratic methods, consider pre-mixing the mobile phase.
Mobile Phase Evaporation Keep mobile phase reservoirs covered to minimize the evaporation of volatile organic solvents.
Column Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1][4]
System Leaks Check for any leaks in the HPLC system, as this can affect the flow rate and lead to retention time variability.[6]
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
Issue 2: Poor Resolution or Peak Tailing
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Strength Adjust the ratio of the organic modifier to the aqueous buffer. Decreasing the percentage of the organic modifier (e.g., from 50% to 45% acetonitrile) will increase the retention time and may improve the resolution of early-eluting peaks.[5]
Inappropriate Mobile Phase pH Systematically vary the pH of the mobile phase (e.g., from 3.0 to 3.5) to enhance the separation factor between this compound and other components.[5]
Secondary Interactions with Stationary Phase For peak tailing, consider adding a competing base like 0.1-0.3% Triethylamine (TEA) to the mobile phase. TEA can interact with active silanol (B1196071) sites on the column, reducing their interaction with the basic this compound molecule and improving peak shape.[5]
Incorrect Organic Modifier If resolution is still an issue, try switching from acetonitrile to methanol or using a mixture of both to leverage their different selectivities.[5]

Experimental Protocols

Example RP-HPLC Method for Sildenafil Analysis

This protocol provides a starting point for the analysis of Sildenafil and can be adapted for this compound.

1. Materials:

  • Sildenafil Citrate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Mobile Phase Preparation (10 mM Phosphate Buffer pH 3.0 : Acetonitrile (50:50 v/v)):

  • Aqueous Phase: Dissolve approximately 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water to create a 10 mM solution.[5]

  • pH Adjustment: Adjust the pH of the buffer to 3.0 using orthophosphoric acid.[5]

  • Final Mobile Phase: Mix the prepared pH 3.0 phosphate buffer and acetonitrile in a 50:50 volume/volume ratio.[5] Filter and degas the mobile phase before use.

3. Standard Solution Preparation (Example: 100 µg/mL):

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sildenafil Citrate reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[5]

  • Working Standard: Dilute 1 mL of the stock solution to 10 mL with the mobile phase to obtain a concentration of 100 µg/mL.[5]

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Impact of Mobile Phase Parameters on this compound Retention Time in Reversed-Phase HPLC
Parameter Change Effect on Retention Time Reasoning
Increase % Organic Modifier (e.g., Acetonitrile) DecreaseIncreases the elution strength of the mobile phase, causing the analyte to elute faster.[7]
Decrease % Organic Modifier (e.g., Acetonitrile) IncreaseDecreases the elution strength of the mobile phase, leading to stronger interaction with the stationary phase and longer retention.[5]
Increase Mobile Phase pH (for basic compounds) Decrease (generally)A higher pH can suppress the ionization of basic compounds, making them less polar and increasing their affinity for the reversed-phase column, which could increase retention. However, for Sildenafil, a lower pH (around 3.0) is often used to ensure consistent protonation and good peak shape.[5]
Decrease Mobile Phase pH (for basic compounds) Increase (generally)A lower pH increases the ionization of basic compounds, making them more polar and reducing their retention on a non-polar stationary phase.
Switch from Acetonitrile to Methanol VariableMethanol is a more polar solvent than acetonitrile but can have different selectivity. The effect on retention time will depend on the specific interactions with the analyte and stationary phase.
Add Ion-Pairing Reagent IncreaseIon-pairing reagents can form neutral complexes with ionized analytes, increasing their retention on a reversed-phase column.
Increase Flow Rate DecreaseThe analyte spends less time in the column.[8]
Decrease Flow Rate IncreaseThe analyte spends more time in the column.

Visualization

TroubleshootingWorkflow start Retention Time Issue (Shift, Drift, or Poor Resolution) check_system Check System Parameters start->check_system check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_column Assess Column Health start->check_column flow_rate Verify Flow Rate check_system->flow_rate temperature Check Column Temperature check_system->temperature leaks Inspect for Leaks check_system->leaks composition Confirm Composition & Preparation check_mobile_phase->composition ph Measure and Adjust pH check_mobile_phase->ph degassing Ensure Proper Degassing check_mobile_phase->degassing equilibration Ensure Full Equilibration check_column->equilibration degradation Check for Degradation check_column->degradation adjust_system Adjust System Settings flow_rate->adjust_system temperature->adjust_system leaks->adjust_system remake_mp Remake Mobile Phase composition->remake_mp ph->remake_mp degassing->remake_mp equilibration->adjust_system Re-equilibrate replace_column Replace Column degradation->replace_column

Caption: Troubleshooting workflow for this compound retention time issues.

References

dealing with Sildenafil-d5 fragmentation in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with Sildenafil-d5 fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated analog of Sildenafil (B151), where five hydrogen atoms have been replaced by deuterium (B1214612) atoms. In mass spectrometry-based quantitative analysis, it is commonly used as an internal standard (IS). Because its chemical and physical properties are nearly identical to Sildenafil, it co-elutes during chromatography and experiences similar ionization and fragmentation, allowing for accurate correction of variations in sample preparation and instrument response. The mass difference of 5 Daltons allows the mass spectrometer to distinguish it from the non-labeled Sildenafil.

Q2: Where are the deuterium labels located in commercially available this compound?

A2: A common commercially available version of this compound has the five deuterium labels on the ethoxy group attached to the phenyl ring. This is often referred to as Sildenafil-(ethoxy-d5). It is crucial to confirm the labeling position from the certificate of analysis provided by the supplier, as this will affect the mass-to-charge ratio (m/z) of the fragment ions.

Q3: What is the expected precursor ion ([M+H]⁺) for this compound in positive ion mode mass spectrometry?

A3: The molecular weight of Sildenafil is 474.58 g/mol . The monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 475.2. For this compound, with five deuterium atoms replacing five hydrogen atoms, the expected monoisotopic mass of the protonated molecule [M+H]⁺ will be approximately 480.2.

Q4: What are the major fragment ions observed for Sildenafil in MS/MS, and how will they shift for this compound (ethoxy-d5)?

A4: The fragmentation of Sildenafil has been well-characterized.[1][2] Based on the known fragmentation pathways of Sildenafil, we can predict the shifts for this compound deuterated on the ethoxy group. The primary fragmentation occurs at the piperazine (B1678402) ring and the sulfonyl group.

Here is a summary of the expected major product ions:

Description of FragmentSildenafil (m/z)This compound (ethoxy-d5) (m/z)Notes
Precursor Ion 475.2 480.2 Protonated molecule [M+H]⁺
Loss of the N-methylpiperazine moiety283.1283.1This fragment does not contain the ethoxy group, so no mass shift is expected. This is a common product ion for both.
Fragment containing the pyrazolopyrimidinone (B8486647) core311.1311.1This fragment also does not contain the ethoxy group, thus no mass shift is observed.
Fragment from cleavage of the sulfonyl-piperazine bond100.1100.1This corresponds to the protonated N-methylpiperazine. No deuterium labels are present on this fragment.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the mass spectrometric analysis of this compound.

Issue 1: In-source Fragmentation or Unexpected Precursor Ion
  • Question: I am observing significant in-source fragmentation of this compound or my precursor ion intensity is very low. What could be the cause?

  • Answer: In-source fragmentation can occur due to high source temperatures or energetic conditions in the mass spectrometer's ion source.

    • Troubleshooting Steps:

      • Optimize Ion Source Parameters: Reduce the ion source temperature and nebulizer gas flow to the minimum required for adequate sensitivity.

      • Use a Milder Ionization Technique: If available, explore alternative ionization methods that are less energetic.

      • Check Mobile Phase Composition: Highly acidic or basic mobile phases can sometimes promote in-source decay. Ensure the mobile phase is compatible with the analyte's stability.

Issue 2: Isotopic Exchange (Back-Exchange)
  • Question: I am seeing a signal for unlabeled Sildenafil in my this compound standard, or the response of my this compound is decreasing over time. Could this be isotopic exchange?

  • Answer: Yes, this is a classic sign of isotopic exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or matrix. This can compromise the accuracy of your results.[3]

    • Troubleshooting Steps:

      • Evaluate Mobile Phase pH: Deuterium exchange can be catalyzed by acidic or basic conditions. Aim for a mobile phase pH between 3 and 7.

      • Check Sample and Solvent Storage: Avoid prolonged storage of this compound in protic solvents, especially at non-neutral pH. Prepare solutions fresh when possible.

      • Investigate On-Column Exchange: To determine if the exchange is happening on the analytical column, inject the this compound standard directly into the mass spectrometer (bypassing the column) and compare the mass spectrum to an injection through the column. A change in the isotopic profile suggests on-column exchange.

      • Consider the Labeling Position: Deuterium atoms on heteroatoms (O, N) are more prone to exchange. The ethoxy-d5 label is generally stable, but it's a factor to consider.

Issue 3: Poor Peak Shape and Chromatography
  • Question: My chromatographic peaks for Sildenafil and/or this compound are tailing, fronting, or splitting. What should I do?

  • Answer: Poor peak shape can be caused by a variety of factors related to the LC system and method.

    • Troubleshooting Steps:

      • Column Health: Ensure your column is not clogged or voided. A guard column can help extend the life of your analytical column.

      • Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

      • Mobile Phase Mismatch: Ensure the mobile phase is appropriate for the column and analyte. Sildenafil is a basic compound, and peak tailing can sometimes be reduced by adding a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase.

      • System Contamination: Carryover from previous injections can lead to distorted peaks. Implement a robust needle and system wash protocol between injections.

Experimental Protocols

Below is a typical experimental protocol for the analysis of Sildenafil using this compound as an internal standard. This should be optimized for your specific instrumentation and application.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters
ParameterTypical Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions See Table Below
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sildenafil475.2283.125
Sildenafil475.2100.135
This compound 480.2 283.1 25
This compound 480.2 100.1 35

Visualizations

Sildenafil_Fragmentation cluster_sildenafil Sildenafil Fragmentation cluster_sildenafild5 This compound (ethoxy-d5) Fragmentation Sildenafil_Precursor Sildenafil [M+H]⁺ m/z = 475.2 Fragment_283 Fragment m/z = 283.1 Sildenafil_Precursor->Fragment_283 Loss of N-methylpiperazine Fragment_100 Fragment m/z = 100.1 Sildenafil_Precursor->Fragment_100 Cleavage at sulfonyl group Sildenafild5_Precursor This compound [M+H]⁺ m/z = 480.2 Fragment_d5_283 Fragment m/z = 283.1 Sildenafild5_Precursor->Fragment_d5_283 Loss of N-methylpiperazine Fragment_d5_100 Fragment m/z = 100.1 Sildenafild5_Precursor->Fragment_d5_100 Cleavage at sulfonyl group

Caption: Predicted fragmentation pathways for Sildenafil and this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Isotopic Exchange) Check_pH Check Mobile Phase and Sample pH Start->Check_pH Check_Storage Evaluate Sample and Standard Storage Conditions Start->Check_Storage Check_Column Investigate On-Column Effects Start->Check_Column Consult_CoA Consult Certificate of Analysis for Labeling Position and Purity Start->Consult_CoA Optimize_Method Optimize LC-MS/MS Method (e.g., Temperature, Gradient) Check_pH->Optimize_Method Check_Storage->Optimize_Method Check_Column->Optimize_Method Resolved Issue Resolved Optimize_Method->Resolved Consult_CoA->Optimize_Method

Caption: General troubleshooting workflow for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Sildenafil-d5 Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of sildenafil (B151), utilizing sildenafil-d5 as an internal standard. It is intended for researchers, scientists, and drug development professionals to aid in the selection, development, and validation of bioanalytical methods in line with regulatory expectations. The focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the industry standard for their high sensitivity and selectivity.[1]

Regulatory Framework

The validation of bioanalytical methods is a critical requirement by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] These guidelines ensure the reliability and consistency of the data used in pharmacokinetic and toxicokinetic studies.[2] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for this process.[3][4] Key validation parameters include selectivity, lower limit of quantification (LLOQ), calibration curve performance, accuracy, precision, matrix effects, and stability.[2]

Comparative Summary of LC-MS/MS Method Performance

The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the analysis of sildenafil, using a deuterated internal standard. While the literature often refers to sildenafil-d8 (B126156), the principles and validation parameters are directly applicable to methods using this compound.[3][5][6]

Table 1: Sildenafil

ParameterMethod 1Method 2
Linearity Range 1.0 - 1000.0 ng/mL[5][7]2.00 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]2.00 ng/mL[6]
Intra-day Precision (%RSD) < 10%[5]< 6.5%[6]
Inter-day Precision (%RSD) < 10%[5]< 6.5%[6]
Intra-day Accuracy (%) > 99%[5]86.50 - 105.67%[6]
Inter-day Accuracy (%) > 99%[5]86.50 - 105.67%[6]
Recovery (%) > 90%[5]Not explicitly stated

Table 2: N-desmethyl sildenafil (Major Metabolite)

ParameterMethod 1Method 2
Linearity Range 1.0 - 1000.0 ng/mL[5]0.5 - 500.0 ng/mL[7]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[5]0.5 ng/mL[7]
Intra-day Precision (%RSD) < 10%[5]1.3 - 3.1%[7]
Inter-day Precision (%RSD) < 10%[5]2.8 - 4.3%[7]
Intra-day Accuracy (%) > 99%[5]95.3 - 96.3%[7]
Inter-day Accuracy (%) > 99%[5]95.0 - 97.2%[7]
Recovery (%) > 90%[5]Not explicitly stated

Experimental Protocols

A detailed breakdown of the methodologies for two representative LC-MS/MS methods is provided below. These protocols highlight common practices in sample preparation, chromatographic separation, and mass spectrometric detection.

Method 1: Protein Precipitation

  • Sample Preparation : Protein precipitation with acetonitrile (B52724).[5]

  • Internal Standard : Sildenafil-d8 (as a surrogate for this compound).[5]

  • Chromatographic Separation :

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3][5]

    • Mobile Phase: Gradient elution with 2 mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid in water and acetonitrile.[3][5]

    • Flow Rate: 0.3 mL/min.[3][5]

  • Mass Spectrometry :

    • Ionization: Electrospray Ionization (ESI), positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions (m/z):

      • Sildenafil: 475.30 → 100.10[3][5]

      • N-desmethyl sildenafil: 461.20 → 283.30[5]

      • Sildenafil-d8: 483.30 → 108.10[5][6]

Method 2: Liquid-Liquid Extraction

  • Sample Preparation : Liquid-Liquid Extraction.[3]

  • Internal Standard : Sildenafil-d8 (as a surrogate for this compound).[3]

  • Chromatographic Separation :

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm.[3]

    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate (B1210297) and acetonitrile (5:95 v/v).[3]

    • Flow Rate: 0.6 mL/min.[3]

  • Mass Spectrometry :

    • Ionization: Electrospray Ionization (ESI), positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions (m/z):

      • Sildenafil: 475.30 → 100.10[3]

      • N-desmethyl sildenafil: Not explicitly stated in this specific method summary.

      • Sildenafil-d8: Not explicitly stated in this specific method summary.

Alternative Internal Standards

While deuterated standards like this compound or sildenafil-d8 are preferred due to their similar chemical behavior to the analyte, other compounds have been used as internal standards. These include omeprazole, clarithromycin, and trazodone.[8][9] However, it is crucial to ensure that these alternatives do not interfere with the analysis and are not potential concomitant medications in study subjects.[8]

Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method, a critical process for ensuring the reliability of data in regulated studies.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application A Method Optimization B Selectivity & Specificity A->B C Linearity & Range B->C D Accuracy & Precision C->D E LLOQ & ULOQ D->E F Matrix Effect E->F G Stability F->G H Dilution Integrity G->H I Routine Sample Analysis H->I J Incurred Sample Reanalysis I->J

References

A Comparative Guide to Cross-Validation of Bioanalytical Methods for Sildenafil Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sildenafil (B151) and its primary metabolite, N-desmethyl sildenafil, in biological matrices. A critical component of robust bioanalytical methods is the use of a stable isotope-labeled internal standard (IS). While this guide focuses on the application of Sildenafil-d5, the methodologies presented are directly transferable from validated methods using other deuterated analogs like Sildenafil-d3 and Sildenafil-d8, which share near-identical physicochemical properties.[1]

Cross-validation of bioanalytical methods is a regulatory expectation crucial for ensuring data consistency and reliability when bioanalytical testing is conducted at different laboratories or when a method is updated during a long-term study.[2] This process involves comparing the performance of two or more bioanalytical methods to confirm they yield equivalent results for the same set of samples.[2]

Comparative Summary of LC-MS/MS Method Performance

The performance of a bioanalytical method is defined by several key parameters. Below is a summary of typical performance characteristics for two common methods for sildenafil analysis. Method 1 employs a straightforward protein precipitation technique, while Method 2 utilizes a more extensive liquid-liquid extraction for sample cleanup.

ParameterMethod 1: Protein PrecipitationMethod 2: Liquid-Liquid Extraction
Analyte Sildenafil & N-desmethyl sildenafilSildenafil & N-desmethyl sildenafil
Internal Standard Sildenafil-d8 (transferable to this compound)Sildenafil-d3 (transferable to this compound)
Linearity Range 1.0 - 1000 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3]10 ng/mL[4]
Accuracy >99%[3]91.28% - 111.15%[4]
Precision (Intra-day & Inter-day) <10%[3]<11.15%[4]
Extraction Recovery >90%[3]>87%[5]

Experimental Protocols

Detailed methodologies for the two compared LC-MS/MS methods are provided below.

Method 1: Protein Precipitation

This method is rapid and well-suited for high-throughput analysis.

1. Materials and Reagents:

  • Sildenafil reference standard

  • This compound (or Sildenafil-d8) internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil and this compound in methanol.

  • Working Standard Solutions: Create calibration curve standards through serial dilutions of the sildenafil stock solution in a 50:50 (v/v) acetonitrile:water mixture.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution also serves as the protein precipitation agent.

3. Sample Preparation:

  • Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the this compound internal standard working solution.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3]

  • Mobile Phase: Gradient elution with A) 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and B) Acetonitrile[3]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Sildenafil: m/z 475.3 → 100.1[3]

    • N-desmethyl sildenafil: m/z 461.2 → 283.3[3]

    • Sildenafil-d8 (as a proxy for this compound): m/z 483.3 → 108.1[3]

Method 2: Liquid-Liquid Extraction

This method involves a more rigorous extraction process, which can lead to cleaner sample extracts.

1. Materials and Reagents:

  • Sildenafil reference standard

  • This compound (or Sildenafil-d3) internal standard

  • Human plasma

  • Extraction Solvent: Chloroform/2-propanol/n-heptane (25:10:65, v/v)[5]

  • Reconstitution Solvent: Methanol

  • Ammonium formate

2. Preparation of Solutions:

  • Stock and Working Standards: Prepare as described in Method 1.

  • Internal Standard Working Solution: Prepare a suitable concentration of this compound in the reconstitution solvent.

3. Sample Preparation:

  • To 1 mL of plasma, add the this compound internal standard.

  • Alkalinize the sample (e.g., pH 9.5).[5]

  • Add 5 mL of the extraction solvent.

  • Agitate for 10 minutes and then centrifuge at 3500 x g for 10 minutes.[5]

  • Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.[5]

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., NovaPak C18)[5]

  • Mobile Phase: Gradient of acetonitrile in 2mM ammonium formate buffer (pH 3.0)[5]

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 2 µL[5]

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Sildenafil: m/z 475.4 → 283.3[6]

    • N-desmethyl sildenafil: m/z 461.4 → 283.2[6]

    • Note: Specific transition for this compound should be determined experimentally, but would be approximately m/z 480.4 → [product ion].

Visualizations

To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.

G cluster_pre Method A (Original Lab) cluster_post Method B (New Lab/Method) cluster_analysis Data Analysis A_samples Select Incurred Samples (n=100) A_assay Assay Samples with Method A A_samples->A_assay B_assay Assay Same Samples with Method B A_samples->B_assay compare Compare Results from A and B A_assay->compare B_assay->compare stats Statistical Analysis (e.g., Bland-Altman Plot) compare->stats conclusion Assess Method Equivalency stats->conclusion

Bioanalytical Method Cross-Validation Workflow

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Sildenafil Signaling Pathway

References

A Comparative Guide to Sildenafil-d5 and Sildenafil-d8 as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification of an analyte. For the analysis of Sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension, deuterated analogs are the internal standards of choice. This guide provides a comprehensive comparison of Sildenafil-d5 and Sildenafil-d8, offering insights into their application, performance, and the theoretical considerations for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Data Presentation: A Head-to-Head Look

A thorough review of published scientific literature reveals a significant disparity in the utilization of this compound and Sildenafil-d8. Sildenafil-d8 is extensively documented and validated as an internal standard for Sildenafil quantification. In contrast, there is a notable absence of published analytical methods employing this compound. The following table summarizes the available data for Sildenafil-d8 and highlights the lack of corresponding information for this compound.

ParameterSildenafil-d8This compound
Molecular Formula C₂₂H₂₂D₈N₆O₄SC₂₂H₂₅D₅N₆O₄S
Molecular Weight Approx. 482.6 g/mol Approx. 479.6 g/mol
Typical Mass Transition (m/z) 483.3 → 108.1[1][2]Not available in published literature
Linearity Range (in human plasma) 1.0 - 1000 ng/mL[1]Not available in published literature
Intra-day Precision (%CV) < 6.5%[3]Not available in published literature
Inter-day Precision (%CV) < 6.5%[3]Not available in published literature
Accuracy (%) 86.50 - 105.67%[3]Not available in published literature
Extraction Recovery > 90%[1]Not available in published literature

Theoretical Comparison: Why the Degree of Deuteration Matters

While direct experimental comparison is not possible due to the lack of data on this compound, we can draw upon fundamental principles of analytical chemistry to compare the two.

Advantages of Higher Deuteration (Sildenafil-d8):

  • Reduced Isotopic Interference: A higher degree of deuteration (d8 vs. d5) results in a larger mass difference between the analyte and the internal standard. This minimizes the risk of isotopic overlap or "cross-talk," where the natural isotopic abundance of the analyte contributes to the signal of the internal standard, which can lead to non-linearity and inaccurate quantification at high analyte concentrations.

  • Lower Risk of Back-Exchange: While the deuterium (B1214612) labels on the aromatic ring of Sildenafil are generally stable, a higher number of deuterium atoms provides a greater buffer against potential back-exchange (swapping of deuterium for hydrogen from the solvent or matrix).

Potential Considerations:

  • Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "isotope effect". While generally minimal, a significant shift could lead to differential matrix effects if the internal standard and analyte do not co-elute perfectly. This effect could potentially differ between d5 and d8, but without experimental data, this remains speculative.

  • Cost and Availability: The synthesis of highly deuterated compounds can be more complex and costly. However, the widespread adoption of Sildenafil-d8 suggests its availability and cost are not prohibitive for routine use.

Based on these theoretical considerations and the wealth of validation data, Sildenafil-d8 is the demonstrably superior and recommended internal standard for the quantitative analysis of Sildenafil.

Experimental Protocols: A Validated LC-MS/MS Method Using Sildenafil-d8

The following is a representative experimental protocol for the quantification of Sildenafil in human plasma using Sildenafil-d8 as an internal standard, synthesized from published methods.[1][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of Sildenafil-d8 internal standard working solution (concentration to be optimized).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (m/z):

    • Sildenafil: 475.3 → 100.1[1]

    • Sildenafil-d8: 483.3 → 108.1[1]

Mandatory Visualization

Experimental_Workflow plasma Human Plasma Sample add_is Add Sildenafil-d8 Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantify against Calibration Curve ratio_calc->quantification

LC-MS/MS Workflow for Sildenafil Quantification

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. In the case of Sildenafil analysis, Sildenafil-d8 has emerged as the industry standard, supported by a substantial body of scientific literature and validated methodologies. While this compound may be theoretically viable, the lack of published data on its performance precludes its recommendation. For researchers, scientists, and drug development professionals seeking to establish a quantitative assay for Sildenafil, the evidence strongly supports the use of Sildenafil-d8 to ensure data of the highest quality and integrity.

References

Sildenafil Quantification: A Comparative Guide to Internal Standards—Sildenafil-d5 versus Diazepam-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sildenafil (B151) is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between two commonly employed internal standards, the structurally analogous deuterated sildenafil (represented by sildenafil-d3 (B19351) and -d8) and the structurally distinct diazepam, for the quantification of sildenafil.

This comparison will delve into the analytical performance of methods utilizing these internal standards, supported by experimental data from various studies. Detailed methodologies are provided to allow for replication and adaptation in your own laboratory settings.

Data Summary: Analytical Method Performance

The selection of an internal standard is a critical step in method development for quantitative bioanalysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.

Here, we summarize the performance of analytical methods using either a deuterated analog of sildenafil or diazepam as the internal standard. While direct comparative studies are limited, the data compiled from multiple sources provide a clear picture of the expected performance for each.

ParameterSildenafil-d8 (B126156) as IS[1][2]Diazepam as IS[3][4]
Analytical Method LC-MS/MSHPLC-UV[3][4], LC-MS/MS[5]
Linearity Range (ng/mL) 1.0 - 1000.0[2]20 - 1000[3][4]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[2]10[3]
Intra-day Precision (%RSD) <6.5[1]3.84 - 6.20[4]
Inter-day Precision (%RSD) <6.5[1]Not Reported
Intra-day Accuracy (%) 86.50 - 105.67[1]92.47 - 110.20[4]
Inter-day Accuracy (%) Not ReportedNot Reported
Recovery (%) Consistent and reproducible[2]>91.35[4]

Note: Data for sildenafil-d5 was not directly available in the searched literature. Sildenafil-d8 and sildenafil-d3 are used as surrogates for a deuterated sildenafil internal standard due to their structural and chemical similarity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sildenafil quantification using either a deuterated internal standard or diazepam.

Method 1: Sildenafil Quantification using Sildenafil-d8 as Internal Standard (LC-MS/MS)

This method is adapted from a validated LC-MS/MS protocol for the simultaneous quantification of sildenafil and its metabolite in human plasma[1].

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of sildenafil-d8 internal standard solution (concentration to be optimized).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 mm × 150 mm, 2.7 µm)[6].

  • Mobile Phase: Gradient elution with Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid)[1].

  • Flow Rate: 0.6 mL/min[7].

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

  • MRM Transitions:

    • Sildenafil: m/z 475.4 → 283.3[1]

    • Sildenafil-d8: m/z 483.3 → 108.1[1]

Method 2: Sildenafil Quantification using Diazepam as Internal Standard (HPLC-UV)

This protocol is based on a validated HPLC-UV method for the determination of sildenafil in human plasma[3][4].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add 100 µL of diazepam internal standard solution.

  • Add 200 µL of 0.1 M Na2CO3.

  • Add 5 mL of a diethyl ether:dichloromethane (60:40 v/v) mixture.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile: 0.3 M Ammonium Acetate (pH 6.8) (1:1 v/v)[3][4].

  • Flow Rate: 0.750 mL/min[3][4].

  • Detection Wavelength: 240 nm[3][4].

  • Injection Volume: 50 µL.

Visualizing the Workflow and Sildenafil's Mechanism

To further clarify the experimental process and the biological context of sildenafil, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plasma Plasma Sample add_is Add Internal Standard (this compound or Diazepam-d5) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS or UV Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for sildenafil quantification.

cluster_pathway Sildenafil Signaling Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts from GTP GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to PDE5 PDE5 Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP degrades cGMP to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.

Concluding Remarks

The choice between a deuterated analog like this compound and a structurally different compound like diazepam-d5 (B593411) as an internal standard depends on the specific requirements of the assay and the available instrumentation.

  • This compound (represented by -d3 and -d8): As a stable isotope-labeled internal standard, it is the gold standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization and matrix effects. This leads to higher accuracy and precision, as demonstrated by the lower LLOQ and tight precision values in the presented data.

  • Diazepam-d5: While not structurally similar to sildenafil, diazepam has been successfully used as an internal standard, particularly in HPLC-UV methods where a deuterated analog is not necessary. It is a cost-effective alternative. However, its different chemical properties may lead to variations in extraction recovery and chromatographic behavior compared to sildenafil, potentially impacting accuracy if not carefully validated.

For high-sensitivity and high-throughput bioanalytical applications, particularly those supporting clinical and preclinical studies, a deuterated internal standard such as this compound is strongly recommended. For routine analysis where the highest sensitivity is not the primary concern, a well-validated method using a structurally different internal standard like diazepam-d5 can provide reliable results. Ultimately, the validation data for the chosen internal standard will determine its suitability for the intended application.

References

A Comparative Guide to Inter-Laboratory Analysis of Sildenafil-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sildenafil (B151) and its deuterated internal standard, Sildenafil-d5. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity in bioanalytical studies. This document aims to assist researchers in selecting appropriate methods and to provide a framework for inter-laboratory cross-validation to ensure data consistency and reliability.

Data Presentation: Comparison of LC-MS/MS Methods

Two primary sample preparation techniques are prevalent in the bioanalysis of Sildenafil: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). Below is a summary of typical performance parameters for LC-MS/MS methods employing these techniques.

ParameterMethod 1: Liquid-Liquid Extraction (LLE)Method 2: Protein Precipitation (PPT)
Analyte Sildenafil, N-desmethyl sildenafilSildenafil, N-desmethyl sildenafil
Internal Standard Sildenafil-d8Sildenafil-d8
Matrix Human PlasmaHuman Plasma
Linearity Range 1.0 - 1000 ng/mL2.0 - 200.0 ng/mL
Lower Limit of Quantification (LLOQ) 1.0 ng/mL2.0 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy > 99%91.71 - 102.94%
Recovery > 90%~83.2% for Sildenafil, ~84.5% for N-desmethyl sildenafil[1]

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE)

This method offers cleaner extracts, potentially reducing matrix effects, though it can be more labor-intensive than protein precipitation.[2]

  • Sample Preparation:

    • To 200 µL of plasma, add the internal standard (Sildenafil-d8).

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex mix the samples followed by centrifugation to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

  • Mass Spectrometric Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sildenafil: m/z 475.3 → 100.1

      • N-desmethylsildenafil: m/z 461.2 → 283.3

      • Sildenafil-d8: m/z 483.3 → 108.1

Method 2: Protein Precipitation (PPT)

This method is simpler and faster, making it suitable for high-throughput analysis.[2]

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard (Sildenafil-d8).

    • Precipitate proteins by adding acetonitrile.

    • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3]

    • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sildenafil: m/z 475.30 → 100.10[3]

      • N-desmethylsildenafil: m/z 461.20 → 283.30[3]

      • Sildenafil-d8: m/z 483.30 → 108.10[3]

Mandatory Visualizations

G cluster_protocol Bioanalytical Method Validation Workflow cluster_validation_params Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation SampleAnalysis Sample Analysis MethodValidation->SampleAnalysis Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity LLOQ LLOQ Stability Stability

Caption: Bioanalytical Method Validation Workflow.

G SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release GuanylateCyclase Guanylate Cyclase (Active) NO_Release->GuanylateCyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Guanylate Cyclase PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 PDE5 cGMP->PDE5 Degradation SmoothMuscleRelaxation Smooth Muscle Relaxation PKG->SmoothMuscleRelaxation Vasodilation Vasodilation SmoothMuscleRelaxation->Vasodilation GMP GMP (Inactive) PDE5->GMP Sildenafil Sildenafil (PDE5 Inhibitor) Sildenafil->PDE5 Inhibits

References

The Superiority of Deuterated Internal Standards in Sildenafil Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in complex biological matrices is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of sildenafil (B151), a widely used treatment for erectile dysfunction and pulmonary arterial hypertension. We will delve into the specificity and selectivity of analytical assays, with a particular focus on the advantages conferred by the use of a deuterated internal standard, Sildenafil-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalysis. These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-behavior allow for effective compensation for matrix effects, variations in extraction recovery, and instrument response, leading to highly accurate and precise quantification.

Performance Comparison of Sildenafil Assays

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of sildenafil in human plasma. The data highlights the enhanced performance of methods employing a deuterated internal standard compared to those using a non-isotopically labeled internal standard or other analytical techniques.

Table 1: Comparison of LC-MS/MS Methods for Sildenafil Quantification

ParameterMethod with Deuterated Internal Standard (e.g., Sildenafil-d8)Method with Non-Deuterated Internal Standard
Linearity (ng/mL) 1.0 - 1000.0[1][2]5.0 - 1000.0
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[2]5.0
Intra-day Accuracy (%) 99%[2]95.3 - 96.3
Inter-day Accuracy (%) >99%[2]95.0 - 97.2
Intra-day Precision (%RSD) <10%[2]0.24 - 11.36%
Inter-day Precision (%RSD) <10%[2]2.07 - 9.98%
Mean Recovery (%) >90%[2][3]79 - 88%

Table 2: Comparison of Different Analytical Techniques for Sildenafil Quantification

TechniqueLinearity (ng/mL)LLOQ (ng/mL)Key AdvantagesKey Disadvantages
LC-MS/MS with Deuterated IS 1.0 - 1000.0[1][2]1.0[2]High specificity, selectivity, and accuracy; effectively mitigates matrix effects.[4]Higher initial instrument cost.
HPLC-UV 5 - 150 µg/mL[5]100 ng/mL[5]Lower cost, widely available.Lower sensitivity and selectivity, more susceptible to matrix interference.
GC-MS Not specifiedNot specifiedGood for volatile compounds.Requires derivatization for non-volatile compounds like sildenafil.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of sildenafil in human plasma using LC-MS/MS with a deuterated internal standard.

Method 1: Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).[4]

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Sildenafil: m/z 475.3 → 100.1[2]

      • This compound: Specific transition would be monitored (e.g., m/z 480.3 → appropriate product ion).

Method 2: Liquid-Liquid Extraction

This method can provide cleaner extracts, potentially reducing matrix effects further.

  • Sample Preparation:

    • To 500 µL of human plasma, add the this compound internal standard.

    • Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of diethyl ether and ethyl acetate).

    • Vortex mix for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar conditions as described in Method 1 can be adapted.

Visualizing the Mechanism and Workflow

To better understand the context of sildenafil analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Sildenafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase activates NO Nitric Oxide (NO) NO_Synthase->NO produces L_Arginine L-Arginine L_Arginine->NO_Synthase substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 substrate for Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to Inactive_GMP Inactive GMP PDE5->Inactive_GMP degrades to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's signaling pathway.

Experimental_Workflow Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS Sample_Prep Sample Preparation (Protein Precipitation or LLE) Add_IS->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for sildenafil analysis.

References

Introduction: The Importance of Robustness in Sildenafil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the robustness of a Sildenafil-d5 based LC-MS/MS assay versus a traditional HPLC-UV method for the quantification of Sildenafil (B151). This document provides an objective comparison of the analytical methods' performance through supporting experimental data and detailed protocols.

Sildenafil is the active pharmaceutical ingredient in medications used to treat erectile dysfunction and pulmonary arterial hypertension. Accurate quantification of sildenafil in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. A robust analytical method ensures that minor, deliberate variations in experimental parameters do not significantly impact the accuracy and precision of the results. This guide compares the robustness of a modern Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay, which utilizes a deuterated internal standard (this compound), against an older High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of an internal standard like this compound is intended to correct for variations in sample preparation and instrument response, thereby enhancing the method's robustness.

Experimental Protocols

This compound based LC-MS/MS Assay

This method provides high sensitivity and selectivity for the quantification of sildenafil in human plasma.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard (ISTD) working solution (500 ng/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 5 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: Start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 30% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Transitions (MRM):

      • Sildenafil: 475.2 -> 283.2 m/z

      • This compound: 480.2 -> 283.2 m/z

Comparative HPLC-UV Method

This method represents a more traditional approach for sildenafil quantification.

  • Sample Preparation:

    • To 500 µL of human plasma, add 1 mL of diethyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 6.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • UV Detection Wavelength: 290 nm.

Robustness Testing Protocol

To evaluate the robustness of both methods, key analytical parameters were intentionally varied. The effect of these variations on the quantification of a quality control (QC) sample (concentration: 150 ng/mL) was assessed. The acceptance criteria for robustness are a Relative Standard Deviation (%RSD) of ≤15% and an accuracy within ±15% of the nominal value.

The following parameters were varied:

  • Flow Rate: ± 5% from the nominal value.

  • Column Temperature: ± 5°C from the nominal value.

  • Mobile Phase pH (for HPLC-UV) / Organic Content (for LC-MS/MS): ± 2% variation in the final composition.

Data Presentation: Robustness Comparison

The tables below summarize the performance of each assay under the varied conditions.

Table 1: Robustness of this compound based LC-MS/MS Assay

Varied ParameterNominal ValueVariationMeasured Conc. (ng/mL, n=6)Accuracy (%)%RSD
Flow Rate 0.4 mL/min-5% (0.38 mL/min)152.1101.43.1
+5% (0.42 mL/min)148.599.02.8
Column Temp. 40°C-5°C (35°C)147.998.63.5
+5°C (45°C)153.3102.22.9
Organic Content 30% B (initial)-2% (28% B)151.7101.14.2
+2% (32% B)149.299.53.8

Table 2: Robustness of Comparative HPLC-UV Method

Varied ParameterNominal ValueVariationMeasured Conc. (ng/mL, n=6)Accuracy (%)%RSD
Flow Rate 1.0 mL/min-5% (0.95 mL/min)165.8110.58.9
+5% (1.05 mL/min)138.392.29.5
Column Temp. 35°C-5°C (30°C)159.1106.17.8
+5°C (40°C)142.494.98.2
Mobile Phase pH 6.0-0.2 (pH 5.8)171.2114.111.3
+0.2 (pH 6.2)134.989.912.1

The data clearly indicates that the this compound based LC-MS/MS assay exhibits superior robustness. The accuracy and precision remain well within the acceptance criteria despite intentional variations in the method parameters. In contrast, the HPLC-UV method shows significant deviations in accuracy, particularly with changes in flow rate and mobile phase pH, demonstrating its lower robustness.

Visualizations

The following diagrams illustrate the experimental workflow and the logical hierarchy of assay validation.

G cluster_prep Sample Preparation cluster_variation Parameter Variation cluster_analysis Analysis cluster_eval Evaluation p1 Define Nominal Method Parameters v1 Vary Flow Rate (±5%) p1->v1 v2 Vary Column Temp. (±5°C) p1->v2 v3 Vary Mobile Phase Composition (±2%) p1->v3 p2 Prepare QC Samples (150 ng/mL) a1 Analyze Samples (n=6) Under Each Condition p2->a1 v1->a1 v2->a1 v3->a1 a2 Calculate Concentration, Accuracy, and %RSD a1->a2 e1 Compare Results to Acceptance Criteria (±15% Accuracy, ≤15% RSD) a2->e1 e2 Assess Method Robustness e1->e2

Caption: Workflow for the robustness testing protocol.

G cluster_params Core Validation Parameters A Validated Analytical Method B Accuracy B->A C Precision C->A D Specificity D->A E Linearity E->A F Robustness F->A G Ensures method reliability under minor variations F->G

Caption: Role of robustness in overall method validation.

Conclusion

The experimental data demonstrates that the this compound based LC-MS/MS assay is significantly more robust than the traditional HPLC-UV method. The inclusion of a deuterated internal standard and the inherent selectivity of mass spectrometry minimize the impact of minor variations in chromatographic conditions. This superior robustness ensures reliable and reproducible quantification of sildenafil, making the LC-MS/MS method the preferred choice for regulated bioanalytical studies.

Comparative Recovery Analysis: Sildenafil and Sildenafil-d5 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analytical recovery of Sildenafil (B151) and its deuterated analog, Sildenafil-d5.

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of stable isotope-labeled internal standards is a critical practice for ensuring accuracy and precision. This guide provides an objective comparison of the analytical recovery of Sildenafil and its deuterated form, this compound. The fundamental principle underpinning this methodology is the near-identical physicochemical properties of an analyte and its deuterated counterpart, which ensures they exhibit analogous behavior during sample extraction and analysis.

While specific comparative data for this compound is not extensively published, it is a well-established principle in bioanalysis that the recovery of a deuterated internal standard is expected to be virtually identical to that of the unlabeled analyte.[1] This is due to their chemical equivalence. Therefore, data from studies using other deuterated analogs, such as Sildenafil-d3 and Sildenafil-d8, are presented here as a reliable surrogate for the expected performance of this compound.

Quantitative Data Summary

The following tables summarize the extraction recovery of Sildenafil from various biological matrices as reported in several validated bioanalytical methods. These studies utilize a deuterated form of Sildenafil as an internal standard, demonstrating high and consistent recovery for the primary analyte.

Table 1: Extraction Recovery of Sildenafil from Biological Matrices

AnalyteInternal StandardMatrixExtraction MethodMean Recovery (%)
SildenafilSildenafil-d8Human PlasmaProtein Precipitation>90[1][2]
SildenafilNot specifiedPharmaceutical Inhaler PreparationsNot specified99.5[1]
SildenafilNot specifiedRat PlasmaLiquid-Liquid Extraction>85[1]
SildenafilNot specifiedDietary SupplementsNot specified93.3 - 106.1[1]
SildenafilProtriptylineWhole BloodSolid-Phase Extraction83.1 - 93.2[3]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Sildenafil

ParameterSildenafilN-desmethyl sildenafil (Metabolite)
Linearity Range (ng/mL)1.0 - 1000.01.0 - 1000.0
Lower Limit of Quantification (LLOQ) (ng/mL)1.01.0
Intra-day Precision (%CV)<10<10
Inter-day Precision (%CV)<10<10
Intra-day Accuracy (%)>99>99
Inter-day Accuracy (%)>99>99
Extraction Recovery (%)>90>90

Data compiled from a study utilizing Sildenafil-d8 as the internal standard.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the extraction and analysis of Sildenafil from biological matrices.

1. Sample Preparation: Protein Precipitation

This method is commonly used for the analysis of Sildenafil in human plasma.[2]

  • Sample Pretreatment: Plasma samples are deproteinized, typically using acetonitrile.

  • Internal Standard: A deuterated internal standard, such as Sildenafil-d8 (as a surrogate for this compound), is added to the plasma sample before precipitation.

  • Extraction: After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing Sildenafil and the internal standard is transferred for analysis.

2. Chromatographic Separation

  • Column: A reverse-phase C18 column is frequently used for separation (e.g., ACQUITY UPLC BEH C18, 50-mm × 2.1-mm, 1.7-μm).[1][2]

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[1][2]

  • Flow Rate: A typical flow rate is maintained around 0.3 mL/min.[1][2]

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Ionization: An electrospray ionization (ESI) source is operated in the positive ion mode.[1]

  • Monitoring: Multiple reaction monitoring (MRM) is used for quantification.

  • Transitions:

    • Sildenafil: m/z 475.30 → 100.10[1]

    • Sildenafil-d8: m/z 483.30 → 108.10 (as a representative transition for a deuterated analog)[1]

Visualizing the Workflow and Pathway

Experimental Workflow

The following diagram illustrates a standard experimental workflow for the quantitative analysis of Sildenafil using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer for Analysis separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Experimental workflow for Sildenafil recovery analysis.

Sildenafil Metabolic Pathway

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 (major route) and CYP2C9 (minor route).[1][4] The major circulating metabolite is N-desmethyl sildenafil, which has about 50% of the phosphodiesterase selectivity of the parent drug.[1]

G cluster_pathway Sildenafil Metabolism sildenafil Sildenafil n_desmethyl N-desmethyl sildenafil (Active Metabolite) sildenafil->n_desmethyl CYP3A4 (major) CYP2C9 (minor) further_metabolism Further Metabolites n_desmethyl->further_metabolism Metabolism excretion Excretion (Feces and Urine) further_metabolism->excretion

Primary metabolic pathway of Sildenafil.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。